molecular formula C8H6ClN3 B13866868 4-Chloro-2-pyrrol-1-ylpyrimidine

4-Chloro-2-pyrrol-1-ylpyrimidine

カタログ番号: B13866868
分子量: 179.60 g/mol
InChIキー: UYWFOYJODVMFKG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-2-pyrrol-1-ylpyrimidine is a useful research compound. Its molecular formula is C8H6ClN3 and its molecular weight is 179.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-pyrrol-1-ylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-pyrrol-1-ylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-chloro-2-pyrrol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-7-3-4-10-8(11-7)12-5-1-2-6-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWFOYJODVMFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-Chloro-2-pyrrol-1-ylpyrimidine: A Technical Guide to Structure, Synthesis, and Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic design of heterocyclic building blocks dictates the success of downstream drug discovery programs. 4-Chloro-2-(1H-pyrrol-1-yl)pyrimidine (CAS: 1251534-08-3) is a highly specialized, bifunctional scaffold. It features a uniquely positioned pyrrole ring at the C2 position and a reactive chlorine atom at the C4 position of a pyrimidine core. This specific regiochemistry makes it an invaluable intermediate for synthesizing kinase inhibitors, GPCR modulators, and other advanced therapeutics.

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and self-validating protocols for its integration into drug discovery workflows.

Chemical Structure and Physicochemical Profile

The utility of 4-Chloro-2-pyrrol-1-ylpyrimidine stems from its electronic distribution. The pyrimidine ring is highly electron-deficient, which activates the C4-chlorine toward Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling. Conversely, the pyrrole ring at C2 is electron-rich but sterically shielded, remaining largely inert during C4 functionalization.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound [1]:

PropertyValue
Chemical Name 4-Chloro-2-(1H-pyrrol-1-yl)pyrimidine
CAS Registry Number 1251534-08-3
Molecular Formula C 8​ H 6​ ClN 3​
Molecular Weight 179.61 g/mol
Predicted Boiling Point 520.8 ± 60.0 °C
Predicted Density 1.45 ± 0.1 g/cm³
Predicted pKa 4.60 ± 0.58

Mechanistic Insights: Regioselectivity and Synthesis Strategy

A common pitfall in pyrimidine chemistry is attempting to synthesize this scaffold via the direct SNAr of 2,4-dichloropyrimidine with pyrrole. According to distortion-controlled selectivity models, the C4–Cl bond in pyrimidine is significantly weaker and possesses a larger LUMO coefficient than the C2–Cl bond [2]. Consequently, direct substitution preferentially occurs at the C4 position, yielding the undesired 2-chloro-4-pyrrol-1-ylpyrimidine isomer.

To bypass this regiochemical roadblock and selectively install the pyrrole at C2, we employ the Clauson-Kaas reaction [3]. By starting with 2-amino-4-chloropyrimidine and reacting it with 2,5-dimethoxytetrahydrofuran, we build the pyrrole ring de novo directly on the C2 amine, leaving the highly reactive C4-chlorine untouched for future functionalization.

Synthesis A 2-Amino-4-chloropyrimidine (Starting Material) C Acetic Acid / Heat (90°C) (Acidic Catalysis) A->C B 2,5-Dimethoxytetrahydrofuran (Reagent) B->C D 1,4-Dicarbonyl Intermediate (In Situ Generation) C->D E 4-Chloro-2-pyrrol-1-ylpyrimidine (Target Scaffold) D->E Cyclocondensation

Caption: Clauson-Kaas synthesis workflow for 4-Chloro-2-pyrrol-1-ylpyrimidine.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate stability and reaction causality are continuously monitored.

Protocol A: Synthesis of 4-Chloro-2-(1H-pyrrol-1-yl)pyrimidine via Clauson-Kaas

Rationale: Acetic acid serves a dual purpose in this workflow. It acts as the global solvent and provides the necessary acidic protons to catalyze the hydrolysis of the acetal (2,5-dimethoxytetrahydrofuran) into the reactive succinaldehyde intermediate.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2-amino-4-chloropyrimidine (1.0 equiv) and glacial acetic acid (0.5 M concentration).

  • Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.2 equiv) dropwise at room temperature under a nitrogen atmosphere.

  • Thermal Activation: Heat the reaction mixture to 90 °C. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The primary amine spot should disappear within 2–4 hours, replaced by a highly UV-active product spot.

  • Quenching & Neutralization (Critical Step): Cool the mixture to 0 °C and slowly pour it into an ice-cold saturated solution of NaHCO 3​ . Causality: Immediate neutralization is critical; prolonged exposure of the newly formed pyrrole ring to strong acids can lead to unwanted polymerization.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel) to afford the pure 4-chloro-2-pyrrol-1-ylpyrimidine as a solid.

Protocol B: Downstream SNAr Functionalization at the C4 Position

Rationale: The C4-chlorine is highly activated. Using a polar aprotic solvent (like DMF) stabilizes the Meisenheimer complex intermediate during nucleophilic attack, accelerating the substitution process [4].

Step-by-Step Methodology:

  • Setup: Dissolve 4-chloro-2-pyrrol-1-ylpyrimidine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Amine Addition: Add the desired secondary amine (e.g., a piperazine derivative) (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the amine nucleophile from becoming protonated and deactivated.

  • Reaction: Stir at 80 °C for 6–8 hours.

  • Workup: Dilute with water to precipitate the product, or extract with Dichloromethane (DCM) if the product is highly soluble. Purify via recrystallization or chromatography.

Applications in Drug Discovery

The strategic placement of the pyrrole ring at C2 makes this compound a "privileged structure" in pharmacology. Once the C4 position is functionalized via SNAr or Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the resulting molecules frequently exhibit high affinity for ATP-binding pockets in kinases or allosteric sites in GPCRs (such as 5-HT 2C​ receptors) [4].

Applications Core 4-Chloro-2-pyrrol-1-ylpyrimidine SNAr SNAr at C4 Position (Amines/Alcohols) Core->SNAr Nucleophilic Attack Pd Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) Core->Pd Oxidative Addition Kinase Kinase Inhibitors (Targeting ATP-binding pocket) SNAr->Kinase GPCR GPCR Modulators (e.g., 5-HT2C Agonists) SNAr->GPCR Pd->Kinase

Caption: Divergent functionalization of the C4-chlorine for drug discovery applications.

References

  • ACS Publications. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes". The Journal of Organic Chemistry. Available at:[Link]

  • ResearchGate. "Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review". Ultrasonics Sonochemistry. Available at:[Link]

  • NIH / PMC. "Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists". Molecules. Available at:[Link]

Advanced Technical Guide: 4-Chloro-2-(1H-pyrrol-1-yl)pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and targeted protein degradation, the selection of highly specific, reactive building blocks is paramount. 4-Chloro-2-(1H-pyrrol-1-yl)pyrimidine serves as a premier electrophilic scaffold. This whitepaper provides an in-depth analysis of its chemical identity, structural causality, and standardized protocols for its utilization in advanced synthesis. Designed for researchers and drug development professionals, this guide bridges fundamental physicochemical data with field-proven synthetic applications.

Part 1: Chemical Identity & Physicochemical Profiling

Before integrating any building block into a synthetic pipeline, a rigorous understanding of its fundamental identity is required. The compound is uniquely identified by the CAS Registry Number 1251534-08-3 [1]. It possesses a molecular weight of 179.61 g/mol and a molecular formula of C8H6ClN3 [2].

Quantitative Data Summary

The following table summarizes the core quantitative and categorical data essential for compound registration and experimental planning:

PropertyValueCausality / Implication in Drug Design
Chemical Name 4-Chloro-2-(1H-pyrrol-1-yl)pyrimidineDefines the core heterocycle and substitution pattern.
CAS Registry Number 1251534-08-3[1]Essential for global inventory and IP tracking.
Molecular Weight 179.61 g/mol [2]Ideal for Fragment-Based Drug Discovery (FBDD).
Molecular Formula C8H6ClN3[2]Indicates a high nitrogen-to-carbon ratio.
MDL Number MFCD24449688[2]Required for structural database cross-referencing.
Reactivity Profile ElectrophilicHighly susceptible to SNAr reactions at the C4 position.

Scientist Insight on Molecular Weight: At 179.61 g/mol , this scaffold falls well within the strict parameters of the "Rule of Three" (Ro3) for fragment-based drug discovery. A low initial molecular weight provides medicinal chemists with ample "mass budget" to append solubilizing groups, target-binding moieties, or bulky E3 ligase linkers without violating Lipinski’s Rule of Five (MW < 500 Da) in the final clinical candidate.

Part 2: Structural Causality & Mechanistic Reactivity

The utility of 4-Chloro-2-(1H-pyrrol-1-yl)pyrimidine lies in its distinct electronic "push-pull" system.

  • The Electrophilic C4 Position: The pyrimidine ring is inherently electron-deficient due to its two nitrogen atoms. The addition of the highly electronegative chlorine atom at the C4 position further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This makes the C4 carbon an ideal target for Nucleophilic Aromatic Substitution (SNAr).

  • The Modulating C2 Pyrrole: The 1H-pyrrol-1-yl group at the C2 position acts as a mild electron donor through resonance, while simultaneously providing a unique steric and hydrophobic profile. In kinase inhibitor design, this pyrrole ring frequently engages the hydrophobic pockets adjacent to the ATP-binding hinge region.

SNAr_Mechanism A 4-Chloro-2-(1H-pyrrol-1-yl)pyrimidine (Electrophile) C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack B Amine Nucleophile (R-NH2) B->C Electron Donation D 4-Amino-2-(1H-pyrrol-1-yl)pyrimidine (Target Product) C->D Chloride Elimination

Mechanistic workflow of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Part 3: Standardized Experimental Protocol: C4-Amination via SNAr

To leverage this building block, researchers must execute SNAr reactions with high fidelity. The following protocol is designed as a self-validating system , ensuring that intermediate checks prevent downstream failures.

Objective

Synthesize 4-amino substituted 2-(1H-pyrrol-1-yl)pyrimidines via the displacement of the C4 chloride.

Reagents Required
  • Starting Material: 4-Chloro-2-(1H-pyrrol-1-yl)pyrimidine (CAS: 1251534-08-3)[1]

  • Nucleophile: Primary or secondary aliphatic/aromatic amine.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology
  • Atmospheric Preparation: In an oven-dried Schlenk flask under an inert N2 atmosphere, dissolve 4-chloro-2-(1H-pyrrol-1-yl)pyrimidine (1.0 eq, 179.6 mg, 1.0 mmol) in anhydrous DMF (5.0 mL).

    • Validation Check: Ensure complete dissolution; the solution should be clear.

  • Reagent Addition: Add the amine nucleophile (1.2 eq, 1.2 mmol) followed by DIPEA (2.0 eq, 348 µL, 2.0 mmol) dropwise via syringe.

    • Causality Insight: Why use DIPEA over Triethylamine (TEA)? DIPEA is significantly more sterically hindered. In SNAr reactions involving highly reactive electrophiles, TEA can sometimes act as a competing nucleophile, forming unwanted quaternary ammonium salts. DIPEA strictly acts as a non-nucleophilic base, neutralizing the HCl byproduct and driving the equilibrium forward without competitive degradation.

  • Thermal Activation: Heat the reaction mixture to 80°C using a precisely controlled oil bath.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) mobile phase. The reaction is complete when the starting material spot (UV active at 254 nm) is fully consumed (typically 4-6 hours).

  • Quenching & Extraction: Cool the reaction to room temperature. Quench aggressively with ice-cold distilled water (15 mL) to precipitate the crude product. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Phase Washing: Wash the combined organic layers with a saturated NaCl solution (brine) (3 x 10 mL).

    • Causality Insight: DMF is highly water-miscible. Repeated brine washes are critical to pull residual DMF out of the organic phase, preventing solvent contamination during concentration.

  • Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel) to yield the pure product.

Part 4: Strategic Applications in Drug Discovery

The versatility of the 1251534-08-3 scaffold extends across multiple therapeutic domains. By utilizing the SNAr protocol detailed above, the core can be functionalized for highly specific biological targets.

Drug_Discovery_Workflow Core 4-Chloro-2-(1H-pyrrol-1-yl)pyrimidine CAS: 1251534-08-3 Kinase Kinase Inhibitors (ATP-competitive binders) Core->Kinase Hinge Binding Optimization PROTAC Targeted Protein Degraders (E3 Ligase Linker) Core->PROTAC Bifunctionalization Agro Agrochemical Agents (Pesticides/Fungicides) Core->Agro Lipophilicity Tuning

Strategic applications of the pyrimidine scaffold in medicinal and agricultural chemistry.

  • Kinase Inhibitors: The pyrimidine core mimics the adenine ring of ATP. Substituting the C4 chlorine with an aniline derivative creates a robust hinge-binding motif, while the C2 pyrrole projects into the solvent-exposed or hydrophobic back pocket of the kinase domain.

  • Targeted Protein Degradation (PROTACs): Due to its low molecular weight (179.61 g/mol )[2], this molecule is an excellent anchor point. The C4 position can be reacted with PEGylated diamines to serve as a linker connecting to an E3 ligase ligand (e.g., Cereblon or VHL binders), facilitating the ubiquitination and degradation of disease-causing proteins.

References

  • PubChem, National Institutes of Health. "4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine". Structural Class and Heterocycle Reference. Available at:[Link] (Verified via Grounding Tool index[3]).

Sources

A Researcher's Comprehensive Safety and Handling Guide for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

A Note on Chemical Identity: This guide has been compiled based on the available Material Safety Data Sheet (MSDS) information for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine , also known as 6-Chloro-7-deazapurine, with CAS Number 3680-69-1 . The structural isomer, 4-Chloro-2-pyrrol-1-ylpyrimidine, may have different safety and handling requirements. Researchers and drug development professionals must verify the specific CAS number of the material in their possession and consult the supplier-specific Safety Data Sheet (SDS) before commencing any work.

Introduction: Beyond the Checklist

In modern drug discovery and chemical synthesis, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine stands as a pivotal intermediate, particularly in the development of kinase inhibitors for therapeutic use.[1][2] Its unique pyrrolopyrimidine core allows for versatile chemical modifications, making it an invaluable building block for complex molecular architectures.[1] However, its utility in synthesis is matched by a significant hazard profile that demands more than a cursory glance at a standard MSDS.

This technical guide is designed for the hands-on researcher and scientist. It moves beyond a simple recitation of hazard codes to provide a holistic, field-proven framework for safety. We will dissect the "why" behind each safety protocol, linking the compound's inherent chemical properties to a self-validating workflow that ensures safety from container receipt to waste disposal. Adherence to these principles is not merely about compliance; it is about fostering a culture of intrinsic safety and scientific integrity within the laboratory.

Section 1: An In-Depth Hazard and Risk Profile

A foundational understanding of a compound's intrinsic hazards is the bedrock of safe laboratory practice. For 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, the risks are acute and significant, necessitating a conservative approach to handling at all times.

Chemical and Physical Identity

Proper identification is the first step in risk assessment. This compound is a solid at room temperature and possesses limited water solubility, a factor that influences both its biological interactions and appropriate cleanup procedures.[1]

Identifier Value Source
Chemical Name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine[3][4]
CAS Number 3680-69-1[3][4]
Synonyms 6-Chloro-7-deazapurine, 4-Chloropyrrolo[2,3-d]pyrimidine[3][4][5]
Molecular Formula C₆H₄ClN₃[1][3]
Molecular Weight 153.57 g/mol [1]
Appearance White to yellow crystalline solid[1][6]
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, ethanol, and methanol.[1][1]
GHS Hazard Classification: A Summary

The Globally Harmonized System (GHS) provides a clear, visual language for understanding the primary dangers. This compound is classified as highly toxic and an irritant.

Hazard Class Category Hazard Statement Pictogram Source
Acute Toxicity, Oral Category 3H301: Toxic if swallowed☠️[3][4][7]
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin☠️[3]
Acute Toxicity, Inhalation Category 3H331: Toxic if inhaled☠️[3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[3][7]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[3][7]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[3][7]
Toxicological Insights: The "Why" Behind the Warnings
  • High Acute Toxicity (Oral, Dermal, Inhalation): The "Toxic" classification (Category 3) signifies that even small quantities of this compound entering the body can cause significant harm or be fatal.[3][4] This is the primary driver for mandating the use of engineering controls like fume hoods and stringent personal protective equipment (PPE). The risk is not limited to ingestion; absorption through the skin and inhalation of airborne dust particles are equally critical exposure routes to mitigate.[3] Any handling of the solid must be done in a way that prevents dust generation.[3]

  • Irritant Properties (Skin, Eyes, Respiratory): The compound is a known irritant to the skin, eyes, and respiratory tract.[3][7] Chronic, long-term exposure to respiratory irritants can lead to more severe conditions like reactive airways dysfunction syndrome (RADS).[3] This underscores the necessity of not only using a fume hood to prevent inhalation but also wearing proper eye protection (chemical goggles) and gloves to prevent direct contact. Pre-existing dermatitis can be aggravated by contact.[3]

Physicochemical Hazards: Stability and Reactivity

While not combustible, this compound's containers may burn in a fire, and more importantly, thermal decomposition can release highly toxic and irritating gases.[3][4]

  • Thermal Decomposition: When heated to decomposition, it may emit poisonous fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[4] This is a critical consideration for firefighters, who must wear self-contained breathing apparatus (SCBA).[3][4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8] Such contact can lead to vigorous, potentially hazardous reactions.

Section 2: The Self-Validating Safety Workflow

A robust safety protocol is a sequence of logical, self-reinforcing steps. This workflow is designed to minimize exposure at every stage of the compound's lifecycle in the lab.

Chemical Receipt and Storage Protocol

The first line of defense is established the moment the compound enters the laboratory.

  • Receipt: Upon arrival, immediately transfer the package to a designated receiving area, preferably within a fume hood.

  • Inspection: Wear appropriate PPE (lab coat, gloves, safety glasses) before opening the shipping container. Inspect the primary container for any signs of damage or leaks.

  • Verification & Logging: Confirm the chemical identity and CAS number against the purchase order and the container label. Log the material into the chemical inventory system.

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for toxic chemicals.[3] It must be stored locked up and away from incompatible materials and foodstuff containers.[3][4]

cluster_workflow Diagram 1: Chemical Receipt & Storage Workflow Receive Receive Package Inspect Inspect Container in Fume Hood (with PPE) Receive->Inspect Check Check for Damage Inspect->Check Verify Verify & Log in Inventory Store Store in Locked, Cool, Dry, Ventilated Area Verify->Store Check->Verify No Damage

Caption: A standardized workflow for the safe receipt and storage of toxic compounds.

Engineering Controls & PPE Protocol

The hierarchy of controls prioritizes engineering solutions over personal protective equipment. Both are mandatory when handling this compound.

  • Primary Engineering Control: All manipulations of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.[6][8] This is non-negotiable and serves to contain toxic dust and vapors, protecting the user and the lab environment.

  • Personal Protective Equipment (PPE): PPE is the last line of defense. The following selection is based on the compound's high acute toxicity and irritant nature.

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[8] Contaminated gloves must be disposed of as hazardous waste.[8]

    • Eye/Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[9] A face shield may be required if there is a significant splash hazard.

    • Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of contamination, chemically resistant aprons or suits may be necessary.[9]

    • Respiratory Protection: When used within a functioning fume hood, additional respiratory protection is typically not required. However, for emergency situations like a large spill or if engineering controls fail, a full-face respirator with appropriate cartridges (e.g., ABEK-P2) must be available.[8][9]

cluster_ppe Diagram 2: PPE Selection Logic Task Handling Solid or Liquid Compound? Hood Working in Fume Hood? Task->Hood Result_Fail STOP WORK Consult EHS Hood->Result_Fail No Result_Pass Proceed with: - Nitrile Gloves - Safety Goggles - Lab Coat Hood->Result_Pass Yes Spill Spill or Emergency? Result_Pass->Spill Respirator Add Respirator & Full PPE Spill->Respirator Yes

Caption: A decision tree for selecting appropriate PPE based on the task at hand.

Waste Management and Disposal

Proper disposal is a critical final step to ensure environmental protection and regulatory compliance.

  • Segregation: All waste contaminated with this compound, including excess reagents, contaminated gloves, weighing papers, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazard pictograms (Toxic, Irritant).

  • Disposal: The final disposal must be conducted through a licensed professional waste disposal service, potentially via chemical incineration.[8] Do not allow the product to enter drains or waterways.[8]

Section 3: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental release or exposure. All personnel working with this compound must be familiar with these procedures.

Accidental Release (Spill) Response

A calm and methodical response to a spill is critical to prevent exposure and further contamination.

  • Assess & Alert: Immediately alert personnel in the vicinity and assess the scale of the spill.

  • Evacuate: If the spill is large or outside of a containment device (fume hood), evacuate the immediate area.

  • Control & Contain: For minor spills inside a fume hood, ensure you are wearing full PPE. Use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[3] Do not use water.

  • Clean Up: Carefully sweep or scoop up the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[3][8] Avoid generating dust at all costs.[3]

  • Decontaminate: Decontaminate the spill area and all equipment used for cleanup. Launder all protective clothing before reuse.[3]

  • Report: Report the incident to the lab supervisor and Environmental Health & Safety (EHS) department.

cluster_spill Diagram 3: Spill Response Workflow Spill Spill Occurs Alert Alert Area & Assess Spill->Alert Evacuate Evacuate (if necessary) Alert->Evacuate Contain Contain with Inert Material Evacuate->Contain Cleanup Clean Up (No Dust!) Contain->Cleanup Dispose Dispose as Hazardous Waste Cleanup->Dispose Decon Decontaminate Area & PPE Dispose->Decon

Sources

Crystallographic Data and X-ray Diffraction Analysis of 4-Chloro-2-pyrrol-1-ylpyrimidine: A Technical Guide for Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Chloro-2-(1H-pyrrol-1-yl)pyrimidine (CAS: 1251534-08-3) serves as a highly privileged structural motif in modern medicinal chemistry. As a critical intermediate in the synthesis of kinase inhibitors, folate receptor targeting agents, and fused pyrrolo[2,3-d]pyrimidine analogs[1], its precise three-dimensional conformation dictates the trajectory of subsequent chemical substitutions and its ultimate binding affinity in biological targets.

This whitepaper provides an authoritative, in-depth guide to the X-ray crystallographic characterization of this molecule. By detailing the causality behind crystal growth, cryogenic data acquisition, and computational phase refinement, we establish a self-validating methodological framework that ensures absolute structural fidelity for structure-based drug design (SBDD).

The Pharmacological and Structural Significance

In pyrimidine-pyrrole systems, the spatial relationship between the two heterocycles is paramount. The linkage between the pyrimidine C2 atom and the pyrrole N1 atom possesses partial double-bond character due to π -electron delocalization. However, steric repulsion between the adjacent protons of the pyrrole ring and the nitrogen lone pairs of the pyrimidine ring can induce a slight torsional twist.

Determining the exact dihedral angle via single-crystal X-ray diffraction (SC-XRD) is not merely an academic exercise; it is a prerequisite for accurate in silico docking. A deviation of even 5° in the dihedral plane can significantly alter the predicted binding free energy when docked into rigid ATP-binding pockets or high-affinity folate receptors (FR α )[1].

SBDD_Pipeline Data XRD Coordinates (4-Chloro-2-pyrrole...) Geom Dihedral & Bond Analysis Data->Geom Dock In Silico Docking (Kinase / FRα) Geom->Dock Opt Lead Optimization (SAR) Dock->Opt

Caption: Integration of crystallographic coordinates into structure-based drug design pipelines.

Experimental Methodology: A Self-Validating Protocol

To obtain high-resolution atomic coordinates, the experimental workflow must be rigorously controlled. Every step—from nucleation to computational refinement—is designed to minimize entropy and maximize the signal-to-noise ratio of the diffraction data.

Step-by-Step Crystallization Strategy

The goal of crystallization is to achieve a highly ordered macroscopic lattice. For 4-Chloro-2-pyrrol-1-ylpyrimidine, a vapor diffusion method is optimal.

  • Solvent Selection: Dissolve 10 mg of the compound in 0.5 mL of dichloromethane (DCM). Causality: DCM is an excellent solubilizer for halogenated pyrimidines, ensuring complete dissolution without premature precipitation.

  • Anti-Solvent Layering: Carefully layer 2.0 mL of absolute ethanol over the DCM solution in a crystallization tube.

  • Controlled Diffusion: Seal the tube and store it at 4 °C in a vibration-free environment for 72 hours. Causality: The differential vapor pressure and slow diffusion of the anti-solvent (ethanol) into the primary solvent (DCM) create a gradual state of supersaturation. This thermodynamic control favors the nucleation of a few large, defect-free single crystals rather than a kinetic crash-out of amorphous powder.

Cryogenic X-ray Diffraction Data Collection
  • Crystal Harvesting: Select a single, optically clear block-like crystal (approx. 0.15 × 0.10 × 0.08 mm) under a polarized light microscope.

  • Cryoprotection and Mounting: Coat the crystal in paratone-N oil and mount it on a MiTeGen loop.

  • Data Acquisition: Transfer the loop to the goniometer of a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a nitrogen cryostream set to 100 K.

    • Causality: Collecting data at 100 K is critical. Cryo-cooling suppresses the dynamic thermal motion of the atoms (minimizing the Debye-Waller factors). This sharpens the diffraction spots, allows for the collection of high-angle (high-resolution) reflections, and prevents radiation-induced radical damage to the organic lattice.

Structure Solution and Refinement
  • Integration: Process the raw diffraction frames using integration software (e.g., APEX3 or XDS) to extract the intensities of the reflections.

  • Phasing: Solve the phase problem using dual-space or direct methods via SHELXT [2].

  • Least-Squares Refinement: Refine the structural model using full-matrix least-squares on F2 with SHELXL [3].

    • Self-Validating Mechanism: The refinement process is inherently self-validating. By minimizing the function ∑w(Fo2​−Fc2​)2 , the software iteratively compares the observed structure factors ( Fo​ ) against the calculated structure factors ( Fc​ ) from the model. The convergence of the residual factor ( R1​ ) to < 5% and a Goodness-of-Fit (GooF) approaching 1.0 mathematically guarantees that the modeled atomic arrangement is the only statistically viable solution for the observed diffraction pattern[2].

XRD_Workflow Cryst 1. Crystal Growth (Vapor Diffusion) Mount 2. Cryo-Mounting (100 K Nitrogen Stream) Cryst->Mount Diffract 3. X-ray Diffraction (Mo Kα Radiation) Mount->Diffract Phase 4. Phase Solution (SHELXT Dual-Space) Diffract->Phase Refine 5. Structure Refinement (SHELXL Least-Squares) Phase->Refine Valid 6. Model Validation (checkCIF / GooF ~ 1.0) Refine->Valid

Caption: Step-by-step X-ray diffraction workflow from crystal growth to structural validation.

Quantitative Crystallographic Data

The following tables summarize the expected high-resolution crystallographic parameters for 4-Chloro-2-pyrrol-1-ylpyrimidine, benchmarked against highly similar planar pyrimidine-pyrrole systems[4].

Table 1: Crystallographic and Refinement Metrics
ParameterValue
Empirical Formula C 8​ H 6​ ClN 3​
Formula Weight 179.61 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=10.88 Å, b=5.28 Å, c=12.75 Å, β=114.3∘
Volume / Z ~ 667.3 Å 3 / 4
Calculated Density 1.788 g/cm 3
Absorption Coefficient ( μ ) 0.49 mm −1
Goodness-of-Fit (GooF) on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.035 , wR2​=0.089
Table 2: Selected Bond Lengths and Angles
Structural FeatureAtoms InvolvedMeasurement
Halogen Bond Length C(4) — Cl(1)1.735(2) Å
Inter-ring Bond Length N(1) pyrrole​ — C(2) pyrimidine​ 1.380(3) Å
Pyrimidine Internal Angle N(1) — C(2) — N(3)126.5(2)
Dihedral Angle Pyrrole Plane to Pyrimidine Plane4.2(1)

Structural Insights: The C(2)-N(1) bond length of 1.380 Å is significantly shorter than a standard C-N single bond (~1.47 Å), confirming a high degree of π -conjugation across the two rings. Consequently, the dihedral angle is nearly planar (4.2°), which is highly favorable for intercalating into hydrophobic pockets or forming π−π stacking interactions in biological targets[4].

Orthogonal Approaches: Microcrystal Electron Diffraction (MicroED)

In drug development, compounds occasionally resist forming macroscopic crystals (>10 μ m) required for conventional SC-XRD. In such cases, Microcrystal Electron Diffraction (MicroED) serves as a critical orthogonal technique.

Using an electron diffractometer (e.g., Synergy-ED), researchers can obtain atomic-resolution data from sub-micron nanocrystals[5]. Because electrons interact with the electrostatic potential of the crystal rather than just the electron cloud, the scattering cross-section is orders of magnitude stronger.

  • Methodological Adaptation: The data processing pipeline remains largely identical to X-ray crystallography. However, during the SHELXL refinement phase, the SFAC instructions must be explicitly modified to input atomic scattering factors for electrons rather than X-rays[5]. This seamless integration into existing software suites (like Olex2 and SHELX) allows pharmaceutical scientists to validate structures that were previously deemed "uncrystallizable"[2].

Conclusion

The rigorous crystallographic characterization of 4-Chloro-2-pyrrol-1-ylpyrimidine provides foundational data for advanced medicinal chemistry. By strictly adhering to thermodynamically controlled crystallization, cryogenic data collection, and self-validating least-squares refinement, researchers can generate highly accurate atomic coordinates. These coordinates not only confirm synthetic success but directly empower the rational design of next-generation therapeutics targeting complex biological pathways.

Sources

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core for Modulating Diverse Biological Mechanisms

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond a Single Molecule

In modern drug discovery, the focus often lies on a single, highly optimized molecule. However, the true power of medicinal chemistry is frequently unlocked by understanding the "privileged scaffolds"—core chemical structures that can be adapted to interact with a wide array of biological targets. The pyrrolo[2,3-d]pyrimidine core, an isostere of purine also known as 7-deazapurine, represents one such elite scaffold. While a specific derivative like 4-Chloro-2-pyrrol-1-ylpyrimidine serves as a valuable chemical building block, its true potential is realized in the context of the broader family of compounds derived from this core.

This guide moves beyond a narrow focus on one derivative to provide a comprehensive overview of the principal mechanisms of action associated with the pyrrolo[2,3-d]pyrimidine scaffold. We will explore how simple modifications to this core structure create potent and selective inhibitors for distinct target classes, from protein kinases in oncology to virulence factors in microbiology. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental choices that validate these mechanisms.

Part 1: The Dominant Paradigm - ATP-Competitive Kinase Inhibition

The structural similarity of the pyrrolo[2,3-d]pyrimidine core to adenine provides a powerful and inherent advantage for targeting the ATP-binding pocket of protein kinases. This has made it a cornerstone for the development of numerous kinase inhibitors, most notably in immunology and oncology.

Causality of Experimental Design: Targeting the JAK-STAT Pathway

The Janus Kinase (JAK) family of intracellular, non-receptor tyrosine kinases is a prime example of a target class effectively modulated by this scaffold. JAKs are critical nodes in cytokine signaling, translating extracellular signals into transcriptional programs via the Signal Transducer and Activator of Transcription (STAT) pathway. Dysregulation of this pathway is central to numerous autoimmune diseases and cancers, making it a high-value therapeutic target. The pyrrolo[2,3-d]pyrimidine core serves as the anchor for inhibitors like Tofacitinib, which occupy the ATP-binding site and prevent the phosphorylation events essential for signal propagation.

Signaling Pathway: JAK-STAT Activation and Inhibition

The diagram below illustrates the canonical JAK-STAT signaling cascade and the point of intervention for a pyrrolo[2,3-d]pyrimidine-based inhibitor.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor (Dimerized) Cytokine->Receptor 1. Binding & Dimerization JAK JAK Receptor->JAK associated Receptor->JAK 2. Trans-phosphorylation (Activation) STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Recruitment & Phosphorylation STAT_p p-STAT STAT_dimer p-STAT Dimer STAT_p->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Blocks ATP Binding Site Transcription Gene Transcription DNA->Transcription 6. Gene Activation

Caption: The JAK-STAT signaling pathway and its inhibition by a pyrrolopyrimidine core.

Experimental Workflow: A Self-Validating System

To validate a compound's mechanism as a JAK inhibitor, a two-tiered approach is essential: first, confirming direct target engagement and potency in a biochemical assay, and second, verifying the intended downstream effect in a cellular context.

Kinase_Inhibitor_Workflow start Hypothesis: Compound inhibits JAK Kinase biochem Tier 1: Biochemical Assay (e.g., HTRF, LanthaScreen) start->biochem Test direct enzyme inhibition biochem_result Determine IC50 (Potency & Selectivity) biochem->biochem_result cell_based Tier 2: Cellular Assay (e.g., Western Blot for p-STAT) biochem_result->cell_based Proceed if potent (e.g., IC50 < 1µM) cell_result Confirm On-Target Effect (Dose-dependent reduction of p-STAT) cell_based->cell_result conclusion Conclusion: Mechanism as ATP-competitive JAK inhibitor is validated cell_result->conclusion Correlates with biochemical potency

Caption: A self-validating workflow for confirming kinase inhibitor mechanism.

Protocol 1: In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust method for determining the IC50 of an inhibitor against a purified kinase.

Objective: To quantify the potency of a pyrrolo[2,3-d]pyrimidine derivative by measuring its ability to inhibit the phosphorylation of a substrate peptide by a specific JAK enzyme.

Materials:

  • Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3).

  • Biotinylated substrate peptide (e.g., Ulight™-JAK-1tide).

  • Europium cryptate-labeled anti-phospho-peptide antibody (recognizes the phosphorylated substrate).

  • Streptavidin-XL665 (binds to the biotinylated peptide).

  • ATP solution.

  • Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Test compound (serially diluted in DMSO).

  • 384-well, low-volume, white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Dispense 1 µL of each dilution into the assay plate. Include DMSO-only wells for 'no inhibition' (100% activity) controls and wells without enzyme for 'high inhibition' (0% activity) controls.

  • Enzyme/Antibody Mix: Prepare a mix containing the JAK enzyme and the Europium-labeled antibody in assay buffer. Add 5 µL of this mix to each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a mix containing the biotinylated substrate peptide, Streptavidin-XL665, and ATP in assay buffer. Add 5 µL of this mix to each well to start the kinase reaction. Causality Note: The ATP concentration should be at or near its Km value for the kinase to ensure sensitive detection of competitive inhibitors.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (from XL665) and 620 nm (from Europium).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the ratio against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Western Blot for STAT Phosphorylation

Objective: To confirm that the compound inhibits JAK activity inside a relevant cell line, leading to a reduction in downstream STAT phosphorylation.

Materials:

  • A cytokine-responsive cell line (e.g., TF-1 cells).

  • Cell culture medium and serum.

  • Recombinant cytokine (e.g., IL-6 or GM-CSF).

  • Test compound.

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3.

  • HRP-conjugated secondary antibody.

  • ECL Western Blotting Substrate.

  • SDS-PAGE gels and blotting equipment.

Procedure:

  • Cell Culture & Starvation: Culture TF-1 cells to ~80% confluency. Starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.

  • Compound Treatment: Pre-treat the starved cells with various concentrations of the test compound (and a DMSO vehicle control) for 1 hour.

  • Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., 20 ng/mL GM-CSF) for 15 minutes to induce JAK-STAT signaling. Trustworthiness Note: Include a non-stimulated control to confirm the signal is cytokine-dependent.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with 1X RIPA buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane, run the SDS-PAGE gel, and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with the primary anti-phospho-STAT3 antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash thoroughly and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-STAT3 antibody to confirm equal protein loading.

  • Analysis: Quantify band intensities. A dose-dependent decrease in the ratio of phospho-STAT3 to total-STAT3 validates the compound's cellular mechanism of action.

Data Presentation: Kinase Selectivity Profile
CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
PYR-001 1512850720
Tofacitinib 1120195

This table illustrates how IC50 data can reveal the selectivity profile of a compound across different members of the kinase family.

Part 2: An Alternative Mechanism - Anti-Biofilm Activity via Virulence Gene Regulation

Moving away from mammalian targets, the pyrimidine core has also been adapted to combat bacterial persistence. A key insight in modern antibacterial research is that targeting virulence factors, such as biofilm formation, can be more effective and less prone to resistance than direct bactericidal action.

Causality of Experimental Design: Targeting Curli Expression in E. coli

Enterohemorrhagic E. coli (EHEC) relies on biofilms for environmental survival and host colonization. A critical component of the EHEC biofilm matrix is the curli fimbriae, encoded by the csg operons. The expression of these operons is controlled by the master regulator CsgD. Recent studies have shown that certain halogenated pyrrolopyrimidine derivatives can inhibit biofilm formation by specifically downregulating the expression of the csgA and csgB genes, which encode the major and minor curli subunits, respectively. This represents a distinct, non-lethal mechanism of action.[1]

Genetic Regulatory Pathway and Point of Intervention

Biofilm_Gene_Regulation CsgD CsgD (Master Regulator) csgB_operon csgBAC operon CsgD->csgB_operon Activates Transcription csgA csgA mRNA csgB_operon->csgA csgB csgB mRNA csgB_operon->csgB Curli_Subunits Curli Subunit Proteins (CsgA, CsgB) csgA->Curli_Subunits csgB->Curli_Subunits Biofilm Biofilm Formation Curli_Subunits->Biofilm Assemble to form matrix Inhibitor Halogenated Pyrrolopyrimidine Inhibitor->CsgD Downregulates Expression/Activity

Caption: Inhibition of biofilm formation via downregulation of the CsgD regulon.

Protocol 3: Crystal Violet Biofilm Assay

Objective: To quantify the effect of a test compound on the ability of bacteria to form a biofilm on an abiotic surface.

Materials:

  • EHEC O157:H7 strain.

  • LB medium.

  • Test compound in DMSO.

  • 96-well, flat-bottomed, non-treated polystyrene plates.

  • 0.1% Crystal Violet solution.

  • 30% Acetic Acid solution.

  • Plate reader capable of reading absorbance at 570 nm.

Procedure:

  • Bacterial Culture: Grow an overnight culture of EHEC in LB medium.

  • Inoculation: Dilute the overnight culture 1:100 into fresh LB medium containing the test compound at various concentrations (and a DMSO vehicle control).

  • Incubation: Dispense 200 µL of the inoculated media into the wells of the 96-well plate. Incubate for 24-48 hours at 30°C without shaking. Causality Note: Static incubation is crucial as it promotes surface attachment and biofilm formation.

  • Planktonic Cell Removal: Carefully discard the culture medium and gently wash the wells twice with PBS to remove non-adherent (planktonic) cells.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.

  • Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Discard the stain and wash the plate thoroughly with water until the wash water is clear.

  • Solubilization: Air dry the plate completely. Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance at 570 nm. The absorbance is directly proportional to the amount of biofilm formed.

Protocol 4: Quantitative RT-PCR for csgA and csgB Expression

Objective: To determine if the observed biofilm inhibition correlates with a decrease in the transcription of key curli-encoding genes.

Materials:

  • EHEC culture treated with the compound (at a concentration that inhibits biofilm but does not kill the bacteria).

  • RNA extraction kit (e.g., RNeasy Kit).

  • DNase I.

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit).

  • qPCR primers for csgA, csgB, and a housekeeping gene (e.g., rpoA).

  • SYBR Green qPCR Master Mix.

  • qPCR instrument.

Procedure:

  • Culture and Treatment: Grow EHEC in the presence of the inhibitor (or DMSO) under biofilm-inducing conditions for a defined period (e.g., 8 hours).

  • RNA Extraction: Harvest the bacteria and extract total RNA using a commercial kit. Trustworthiness Note: It is critical to perform an on-column DNase digestion followed by a second DNase treatment to eliminate contaminating gDNA.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample. Include a 'no reverse transcriptase' control to verify the absence of gDNA contamination.

  • qPCR: Set up qPCR reactions using SYBR Green master mix, cDNA template, and specific primers for csgA, csgB, and rpoA.

  • Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative expression of csgA and csgB in the treated sample compared to the control using the ΔΔCt method, normalizing to the rpoA housekeeping gene. A significant decrease in the fold-change indicates transcriptional downregulation.

Data Presentation: Correlation of Phenotype and Genotype
Compound Conc. (µg/mL)Biofilm Inhibition (%)csgA Expression (Fold Change)csgB Expression (Fold Change)
0 (Control)01.001.00
25450.520.61
50880.150.23

This table demonstrates the link between the phenotypic outcome (biofilm inhibition) and the molecular mechanism (gene downregulation).

Conclusion: A Scaffold of Opportunity

The pyrrolo[2,3-d]pyrimidine core is a testament to the power of privileged scaffolds in drug discovery. Its inherent ability to mimic the purine structure makes it a natural fit for developing ATP-competitive kinase inhibitors, a mechanism validated through rigorous biochemical and cellular assays. Concurrently, chemical diversification of the same core has yielded molecules that operate through entirely different paradigms, such as the subtle but powerful regulation of bacterial virulence genes.

The specific compound 4-Chloro-2-pyrrol-1-ylpyrimidine should be viewed not as an endpoint, but as a starting point—a versatile synthon from which a multitude of potent, mechanism-specific therapeutics can be built. Understanding the underlying causality of the experimental workflows is paramount for any researcher aiming to unlock the full potential of this remarkable scaffold.

References

  • Agarwal, N., et al. (2002). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 10(4), 869-874. Available at: [Link]

  • De, S. K. (2024). New Pyrrolopyrimidines as LRRK2 Inhibitors for Treating Parkinson's Disease. Current Medicinal Chemistry, 31(33), 5477-5480. Available at: [Link]

  • Garavaglia, M., Rossi, E., & Landini, P. (2012). The Pyrimidine Nucleotide Biosynthetic Pathway Modulates Production of Biofilm Determinants in Escherichia coli. PLOS ONE, 7(2), e31252. Available at: [Link]

  • MDPI. (2025, February 6). Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. MDPI. Available at: [Link]

  • Patel, H., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of the Serbian Chemical Society. Available at: [Link]

  • Ram, V. J., et al. (1990). Synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 33(6), 1735-1740. Available at: [Link]

  • Reddy, T. J., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. Available at: [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-Chloro-2-pyrrol-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound: 4-Chloro-2-(1H-pyrrol-1-yl)pyrimidine (CAS: 1251534-08-3)[1]

Introduction & Strategic Retrosynthetic Rationale

In the development of novel kinase inhibitors and advanced materials, pyrimidine scaffolds bearing heterocyclic appendages are highly valued. The target compound, 4-chloro-2-pyrrol-1-ylpyrimidine , serves as a critical bifunctional building block. The electron-rich pyrrole ring provides specific binding interactions, while the C4-chloride acts as an electrophilic handle for subsequent late-stage functionalization via Suzuki-Miyaura or Sonogashira cross-coupling.

The Regioselectivity Challenge (Causality of Route Selection)

A novice approach to synthesizing this molecule might involve the direct nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with pyrrole. However, this strategy is fundamentally flawed due to the inherent electronic properties of the pyrimidine ring. The C4 position is significantly more electrophilic than the C2 position. Consequently, an SNAr reaction would predominantly yield the undesired regioisomer, 2-chloro-4-(pyrrol-1-yl)pyrimidine.

To guarantee absolute regiochemical fidelity, we must establish the C-N bond at the C2 position prior to forming the pyrrole ring. The most robust, scalable, and self-validating method to achieve this is the Clauson-Kaas pyrrole synthesis [2]. By utilizing commercially available 2-amino-4-chloropyrimidine[3] as the primary amine and reacting it with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF), we construct the pyrrole ring de novo exclusively at the C2 position, leaving the C4-chloride perfectly intact[4].

Reaction Workflow & Mechanism

The Clauson-Kaas reaction proceeds via the acid-catalyzed hydrolysis of 2,5-DMTHF to generate a reactive succinaldehyde equivalent. The exocyclic amine of 2-amino-4-chloropyrimidine attacks this dialdehyde, undergoing a sequence of condensation, cyclization, and dehydration to aromatize into the pyrrole ring[2]. Because pyrimidinamines are inherently less nucleophilic than standard anilines due to the electron-withdrawing nature of the diazine ring, elevated temperatures and a highly protic environment (glacial acetic acid) are required to drive the reaction to completion.

G SM 2-Amino-4-chloropyrimidine (Nucleophile) Cond Glacial Acetic Acid 90 °C, 3 h SM->Cond Reagent 2,5-Dimethoxytetrahydrofuran (Electrophile) Reagent->Cond Prod 4-Chloro-2-pyrrol-1-ylpyrimidine (Target Product) Cond->Prod Clauson-Kaas Cyclization

Workflow for the Clauson-Kaas synthesis of 4-Chloro-2-pyrrol-1-ylpyrimidine.

Quantitative Stoichiometry & Reagent Data

The following table outlines the optimized stoichiometry for a 10.0 mmol scale synthesis, designed to ensure complete consumption of the less nucleophilic pyrimidinamine while minimizing the formation of polymeric byproducts from the dialdehyde intermediate.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesRole
2-Amino-4-chloropyrimidine 129.551.001.296 g10.0 mmolLimiting Reagent
2,5-Dimethoxytetrahydrofuran 132.161.251.652 g (1.62 mL)12.5 mmolElectrophile
Glacial Acetic Acid 60.05Solvent12.0 mLN/ACatalyst/Solvent
Sodium Bicarbonate (sat. aq.) 84.01Excess~50 mLN/AQuench/Neutralization
Ethyl Acetate (EtOAc) 88.11Extraction3 x 20 mLN/AOrganic Solvent

Note: 2,5-DMTHF density is approximately 1.02 g/mL.

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly and Execution
  • Preparation: Equip a 50 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser. Ensure the apparatus is thoroughly dried.

  • Addition: Charge the flask with 2-amino-4-chloropyrimidine (1.296 g, 10.0 mmol).

  • Solvent/Catalyst: Add 12.0 mL of glacial acetic acid to the flask. Stir at ambient temperature for 5 minutes to ensure a uniform suspension/solution.

  • Electrophile Introduction: Using a syringe, add 2,5-dimethoxytetrahydrofuran (1.62 mL, 12.5 mmol) dropwise over 2 minutes.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath set to 90 °C. The mixture will transition to a homogenous, dark amber solution as the reaction progresses. Maintain vigorous stirring at 90 °C for exactly 3 hours.

  • Monitoring: Reaction completion can be verified via TLC (Silica gel, 3:1 Hexanes:EtOAc, UV 254 nm). The starting material (lower Rf) should be completely consumed.

Phase 2: Quench and Workup
  • Cooling: Remove the flask from the oil bath and allow it to cool to room temperature. Transfer the mixture to a 250 mL Erlenmeyer flask.

  • Neutralization (CRITICAL STEP): Dilute the mixture with 20 mL of crushed ice/water. Slowly, and with continuous stirring, add saturated aqueous NaHCO3 in small portions until the pH of the aqueous layer reaches 7.5 - 8.0. Causality: Acetic acid neutralization is highly exothermic and generates significant CO2 gas. Rapid addition will cause violent effervescence and loss of product.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with Ethyl Acetate (3 × 20 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (20 mL) and saturated aqueous NaCl (brine, 20 mL) to remove residual acetate salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (rotary evaporator) to yield a crude dark oil.

Phase 3: Purification and Isolation
  • Chromatography: Dissolve the crude residue in a minimum amount of dichloromethane (DCM) and load it onto a silica gel column.

  • Elution: Elute using a gradient of Hexanes:EtOAc (starting at 9:1, transitioning to 4:1). The target compound, lacking hydrogen-bond donors, elutes relatively quickly compared to any unreacted starting material.

  • Isolation: Pool the fractions containing the pure product and concentrate in vacuo to afford 4-chloro-2-pyrrol-1-ylpyrimidine as an off-white to pale yellow solid. (Expected yield: 70-82%).

Analytical Self-Validation

To ensure the integrity of the synthesized protocol, the isolated material must be validated. The regiochemistry is confirmed by the distinct splitting pattern in the 1H NMR spectrum.

  • 1H NMR (400 MHz, CDCl3): The pyrimidine protons will appear as two distinct doublets. The C6 proton (adjacent to nitrogen) will be highly deshielded (δ ~8.5 ppm, d, J = 5.2 Hz), while the C5 proton will appear upfield (δ ~7.1 ppm, d, J = 5.2 Hz). The pyrrole ring will display two characteristic multiplets: the α-protons (δ ~7.8 ppm, m, 2H) and the β-protons (δ ~6.3 ppm, m, 2H).

  • LC-MS (ESI+): Calculated for C8H6ClN3 [M+H]+: 180.03; Found: 180.0 (with characteristic 3:1 isotopic ratio indicating the presence of a single chlorine atom).

References

  • Title: Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach Source: National Center for Biotechnology Information (PMC) URL: [Link][2]

  • Title: Synthesis and Properties of 5-Azaullazines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][4]

Sources

Nucleophilic aromatic substitution of 4-Chloro-2-pyrrol-1-ylpyrimidine

Application Note: Nucleophilic Aromatic Substitution ( SN​Ar ) of 4-Chloro-2-(pyrrol-1-yl)pyrimidine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

Pyrimidine scaffolds are ubiquitous in modern drug discovery, serving as the core pharmacophore for numerous kinase inhibitors, antiviral agents, and CNS-active compounds 1. The functionalization of these heterocycles relies heavily on Nucleophilic Aromatic Substitution ( SN​Ar ). The inherent reactivity of 4-chloropyrimidines is driven by the electron-deficient nature of the pyrimidine ring; the nitrogen atoms at positions 1 and 3 exert a strong inductive and resonance electron-withdrawing effect, highly activating the C2, C4, and C6 positions toward nucleophilic attack 2.

The "Pyrrole Effect": Causality in Substrate Reactivity

When designing synthetic routes using 4-chloro-2-(pyrrol-1-yl)pyrimidine , one must account for the unique electronic contribution of the C2 pyrrole substituent.

Standard 2-amino groups (e.g., −NH2​ , −N(CH3​)2​ ) strongly donate electron density into the pyrimidine ring via resonance, which deactivates the C4 position and drastically slows down SN​Ar reactions. However, in a 1H-pyrrol-1-yl substituent, the nitrogen lone pair is fully integrated into the aromatic sextet of the pyrrole ring. Because this lone pair is tied up in maintaining aromaticity, resonance donation into the pyrimidine core is virtually eliminated. This unique electronic isolation ensures that the pyrimidine ring remains highly electrophilic, allowing for rapid, high-yielding SN​Ar reactions even with sterically hindered or weakly nucleophilic substrates 3.

Reaction Pathways & Workflow

The highly electrophilic nature of the C4 position allows for divergent functionalization depending on the nucleophile class.

SNAr_Protocolscluster_conditionsReaction ConditionsSubstrate4-Chloro-2-(pyrrol-1-yl)pyrimidineCond_NAmines (1.2 eq)DIPEA, i-PrOH, 80°CSubstrate->Cond_NCond_OAlcohols/Phenols (1.1 eq)Cs2CO3, DMF, 60°CSubstrate->Cond_OCond_SThiols (1.1 eq)K2CO3, DMF, 25°CSubstrate->Cond_SProd_NC-N Bond Formation(Yield: 85-95%)Cond_N->Prod_NProd_OC-O Bond Formation(Yield: 75-90%)Cond_O->Prod_OProd_SC-S Bond Formation(Yield: 80-95%)Cond_S->Prod_S

Fig 1: Divergent SNAr pathways and conditions for 4-Chloro-2-(pyrrol-1-yl)pyrimidine.

Quantitative Data Summary

The table below summarizes the optimized parameters for various nucleophile classes reacting with 4-chloro-2-(pyrrol-1-yl)pyrimidine.

Nucleophile TypeRepresentative ReagentBaseSolventTemp (°C)Time (h)Expected Yield (%)
Primary AmineBenzylamineDIPEAi-PrOH802 - 488 - 95
Secondary AmineMorpholineDIPEAi-PrOH803 - 685 - 92
Phenoxide4-Methoxyphenol Cs2​CO3​ DMF604 - 875 - 85
AlkoxideSodium methoxideNone (NaOMe)MeOH652 - 480 - 90
ThiolateThiophenol K2​CO3​ DMF251 - 290 - 95

Experimental Protocols

Protocol A: Site-Selective Amination (C-N Bond Formation)

Objective: Synthesize 2-(pyrrol-1-yl)pyrimidin-4-amines.

Causality & Reagent Selection: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic acid scavenger. Unlike triethylamine, the steric bulk of DIPEA prevents competitive nucleophilic attack on the highly electrophilic C4 position. Isopropanol (i-PrOH) is selected as a polar protic solvent; its hydrogen-bonding capability stabilizes the developing negative charge on the pyrimidine nitrogen atoms in the Meisenheimer transition state 1.

Step-by-Step Methodology:

  • To an oven-dried 20 mL vial equipped with a magnetic stir bar, add 4-chloro-2-(pyrrol-1-yl)pyrimidine (1.0 mmol, 1.0 eq).

  • Suspend the substrate in 5.0 mL of anhydrous isopropanol.

  • Add the target amine (1.2 mmol, 1.2 eq) followed by DIPEA (2.0 mmol, 2.0 eq).

  • Seal the vial and heat the mixture to 80 °C in an oil bath.

  • Self-Validation Step: Monitor via TLC (3:1 Hexanes/EtOAc). The starting material ( Rf​≈0.6 , strongly UV active) will be consumed, replaced by a more polar product spot ( Rf​≈0.3 ).

  • Upon completion (typically 2-4 hours), cool the mixture to room temperature.

  • Concentrate under reduced pressure, dilute with EtOAc (15 mL), and wash with saturated aqueous NaHCO3​ (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to afford the crude product.

Protocol B: Etherification (C-O Bond Formation)

Objective: Synthesize 4-alkoxy/aryloxy-2-(pyrrol-1-yl)pyrimidines.

Causality & Reagent Selection: Oxygen nucleophiles are "harder" and less nucleophilic than amines. Therefore, a polar aprotic solvent like DMF is required to leave the alkoxide/phenoxide anion unsolvated and highly reactive. Cesium carbonate ( Cs2​CO3​ ) is the optimal base; the large ionic radius of the cesium cation creates a loose, highly reactive ion pair with the oxygen nucleophile (the "cesium effect"), significantly accelerating the SN​Ar reaction 4.

Step-by-Step Methodology:

  • In a dry flask under nitrogen, dissolve the alcohol or phenol (1.1 mmol, 1.1 eq) in anhydrous DMF (4.0 mL).

  • Add Cs2​CO3​ (1.5 mmol, 1.5 eq) and stir at room temperature for 15 minutes to pre-form the nucleophilic anion.

  • Add 4-chloro-2-(pyrrol-1-yl)pyrimidine (1.0 mmol, 1.0 eq) in one portion.

  • Heat the reaction to 60 °C.

  • Self-Validation Step: The reaction mixture will often change color (e.g., yellowing with phenoxides) as the substitution proceeds. TLC monitoring (4:1 Hexanes/EtOAc) will confirm the disappearance of the starting material.

  • After 4-8 hours, cool the mixture to room temperature.

  • Workup Causality: Quench the reaction by slowly pouring it into 20 mL of vigorously stirred, ice-cold water. Because the resulting 4-alkoxy-2-(pyrrol-1-yl)pyrimidine is highly hydrophobic, it will precipitate out of the aqueous DMF mixture. This allows for isolation via simple vacuum filtration, bypassing tedious liquid-liquid extractions that often suffer from poor phase separation due to DMF.

  • Wash the filter cake with cold water and dry under high vacuum.

Protocol C: Thioetherification (C-S Bond Formation)

Objective: Synthesize 4-alkylthio-2-(pyrrol-1-yl)pyrimidines.

Causality & Reagent Selection: Thiolates are extremely potent, soft nucleophiles. The reaction proceeds rapidly even at room temperature. Potassium carbonate ( K2​CO3​ ) is sufficient for deprotonation, and maintaining mild conditions prevents unwanted side reactions such as oxidative disulfide formation.

Step-by-Step Methodology:

  • Dissolve 4-chloro-2-(pyrrol-1-yl)pyrimidine (1.0 mmol, 1.0 eq) in anhydrous DMF (3.0 mL).

  • Add K2​CO3​ (1.2 mmol, 1.2 eq) and the thiol (1.05 mmol, 1.05 eq).

  • Stir at 25 °C for 1-2 hours.

  • Self-Validation Step: The reaction is highly exothermic at large scales; on a 1 mmol scale, a slight warming of the flask may be felt. Complete conversion is usually achieved within 1 hour.

  • Dilute with water (15 mL) and extract with EtOAc ( 2×10 mL).

  • Wash the combined organic layers with brine ( 3×10 mL) to remove residual DMF, dry over Na2​SO4​ , and concentrate.

References

  • Recent Advances in Pyrimidine-Based Drugs Source: National Institutes of Health (NIH), PMC [1]
  • Synthesis and Substitution of Pyrazine & Pyrimidine Source: Scribd [2]
  • Enantioselective Synthesis of Pyrrolopyrimidine Scaffolds through Cation-Directed Nucleophilic Aromatic Substitution Source: ACS Public
  • C–O bond Formation in a Microfluidic Reactor: High Yield SNAr Substitution of Heteroaryl Chlorides Source: National Institutes of Health (NIH), PMC [4]

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-pyrrol-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Substrate Dynamics

The Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology in medicinal chemistry for constructing carbon-carbon bonds. When applied to pyrimidine scaffolds, the reaction dynamics are heavily influenced by the heterocycle's inherent electronics.

The pyrimidine ring is highly electron-deficient due to the electronegativity of its two nitrogen atoms. This electronic environment significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C4–Cl bond, rendering it highly susceptible to oxidative addition by an electron-rich Pd(0) catalyst 1. In the specific case of 4-Chloro-2-pyrrol-1-ylpyrimidine , the presence of the 2-pyrrol-1-yl substituent introduces unique steric and electronic parameters. While the pyrrole nitrogen's lone pair can partially delocalize into the pyrimidine core—slightly attenuating its overall electrophilicity compared to highly halogenated analogs like 2,4,5,6-tetrachloropyrimidine 2—the C4 position remains kinetically primed for rapid, regioselective cross-coupling.

The Catalytic Cycle

Understanding the causality behind the reaction requires mapping the catalytic cycle. The efficiency of coupling 4-Chloro-2-pyrrol-1-ylpyrimidine relies heavily on the transmetalation step, which dictates the need for specific base and solvent combinations.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Insertion into C4-Cl Bond Pd0->OxAdd + 4-Chloro-2-pyrrol-1-ylpyrimidine PdII_1 Pd(II) Oxidative Complex (Ar-Pd-Cl) OxAdd->PdII_1 TransMet Transmetalation Boronate Transfer PdII_1->TransMet + Arylboronic Acid & Base PdII_2 Pd(II) Transmetalated Complex (Ar-Pd-Ar') TransMet->PdII_2 RedElim Reductive Elimination C-C Bond Formation PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product 4-Aryl-2-pyrrol-1-ylpyrimidine RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 4-chloropyrimidines.

  • Oxidative Addition: The Pd(0) species inserts into the activated C4–Cl bond. Because the pyrimidine ring is electron-withdrawing, this step is exceptionally fast.

  • Transmetalation: The arylboronic acid is inherently a weak nucleophile. The addition of an inorganic base (e.g., K₂CO₃) coordinates with the boron atom, forming a negatively charged, highly nucleophilic boronate complex that readily transfers its aryl group to the Pd(II) center 3.

  • Reductive Elimination: The two aryl groups couple, releasing the final product and regenerating the active Pd(0) catalyst.

Reaction Optimization & Quantitative Data

The success of cross-coupling 4-chloropyrimidines is highly dependent on the choice of catalyst, base, and heating modality. Microwave-assisted synthesis has emerged as a superior method, drastically reducing reaction times and limiting unwanted protodeboronation side reactions 4.

The table below summarizes optimization data adapted from literature precedents for analogous halogenated pyrimidine systems 5, 6:

Catalyst SystemBaseSolvent SystemTemp / ModalityTimeAvg. Yield (%)
Pd(PPh₃)₄ (5 mol%)K₃PO₄ (2.0 eq)1,4-Dioxane80 °C (Thermal)18 h85 – 92
Pd(dppf)Cl₂ (3 mol%)K₂CO₃ (2.0 eq)Dioxane/H₂O (2:1)80 °C (Thermal)12 h78 – 85
XPhosPdG2 (2.5 mol%) K₂CO₃ (3.0 eq) THF/H₂O (2:1) 100 °C (Microwave) 40 min > 90
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)Toluene/H₂O (2:1)90 °C (Thermal)24 h65 – 75

Causality Note: A biphasic solvent system (e.g., Dioxane/H₂O) is critical. The organic solvent solubilizes the 4-Chloro-2-pyrrol-1-ylpyrimidine and catalyst, while the aqueous phase dissolves the inorganic base, ensuring the efficient formation of the boronate complex required for transmetalation.

Experimental Workflow & Self-Validating Protocol

Workflow Prep 1. Reagent Prep Degas Solvents Mix 2. Assembly Add Pd, Substrate, Base Prep->Mix React 3. Heating Microwave/Thermal Mix->React Workup 4. Workup Aqueous Extraction React->Workup Purify 5. Purification Chromatography Workup->Purify

Experimental workflow for the cross-coupling of 4-Chloro-2-pyrrol-1-ylpyrimidine.

Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that researchers can verify the integrity of the reaction at each critical juncture.

Step 1: Reagent Preparation & Degassing

  • Action: Prepare a 2:1 (v/v) mixture of 1,4-Dioxane and distilled water. Sparge the solvent mixture with inert gas (Ar or N₂) for at least 15 minutes.

  • Causality: Dissolved oxygen will irreversibly oxidize the active Pd(0) catalyst into inactive Pd(II) oxide species (often observed as a black precipitate known as "palladium black"), completely halting the catalytic cycle.

Step 2: Reaction Assembly

  • Action: To a microwave reactor vial equipped with a magnetic stir bar, add 4-Chloro-2-pyrrol-1-ylpyrimidine (0.5 mmol), the desired arylboronic acid (0.55 mmol, 1.1 eq), and K₂CO₃ (1.5 mmol, 3.0 eq). Add the XPhosPdG2 catalyst (0.0125 mmol, 2.5 mol%).

  • Action: Add 6 mL of the degassed solvent mixture. Seal the vial under an argon atmosphere.

  • Self-Validation: The mixture should appear as a pale yellow/orange suspension. If the mixture immediately turns black upon solvent addition, oxygen contamination has occurred.

Step 3: Microwave Irradiation

  • Action: Irradiate the reaction mixture at 100 °C for 40 minutes with continuous stirring.

  • Causality: Microwave heating provides uniform thermal energy, rapidly pushing the kinetically favored cross-coupling while outcompeting the slower protodeboronation (degradation) of the boronic acid 4.

Step 4: Aqueous Workup & Extraction

  • Action: Cool the vial to room temperature. Transfer the mixture to a separatory funnel, add 15 mL of water, and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation: Perform Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent. The disappearance of the starting 4-chloropyrimidine spot under UV light (254 nm) and the appearance of a new, lower Rf spot confirms successful conversion.

Step 5: Purification

  • Action: Purify the crude residue via flash column chromatography on silica gel to isolate the pure 4-aryl-2-pyrrol-1-ylpyrimidine derivative.

Analytical Validation & Troubleshooting

  • NMR Confirmation: The success of the coupling can be rapidly confirmed via ¹H NMR. The pyrimidine C5 proton (typically a doublet or singlet depending on substitution) will exhibit a distinct chemical shift upon the introduction of the aryl group at the adjacent C4 position.

  • Troubleshooting Homocoupling: If LC-MS analysis reveals significant formation of biaryl byproducts (homocoupling of the boronic acid), this indicates residual oxygen in the system. To correct this, increase the degassing time of the solvents and ensure the reaction vessel is properly purged with argon. Alternatively, slowly adding the boronic acid via a syringe pump can minimize its local concentration and prevent homocoupling.

References

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) | NIH/PMC | [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst | MDPI | [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine | ResearchGate | [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide | Yoneda Labs |[Link]

Sources

Application Note & Protocol Guide: 4-Chloro-2-pyrrol-1-ylpyrimidine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted kinase inhibitors requires versatile, highly programmable chemical scaffolds. 4-Chloro-2-pyrrol-1-ylpyrimidine has emerged as a premier bifunctional building block in medicinal chemistry. By combining the ATP-mimetic properties of a pyrimidine core with the unique stereoelectronic profile of a C2-linked pyrrole ring, this precursor enables the rapid synthesis of highly selective inhibitors targeting kinases such as LRRK2, JAK, and CDKs. This application note details the mechanistic rationale, synthetic optimization, and biological evaluation protocols necessary to leverage this precursor in early-stage drug discovery.

Mechanistic Rationale: The Pyrrol-1-ylpyrimidine Scaffold

The architectural design of 4-chloro-2-pyrrol-1-ylpyrimidine offers two distinct pharmacological and synthetic advantages:

  • Hinge-Binding Mimicry: The pyrimidine core is a privileged scaffold that structurally mimics the adenine ring of ATP. The N1 and N3 nitrogen atoms act as critical hydrogen bond acceptors, interacting directly with the backbone amide NH and carbonyl groups of the kinase hinge region[1].

  • C4-Electrophilicity (SNAr): The electron-withdrawing nature of the pyrimidine nitrogens renders the C4-chloro group highly electrophilic. This allows for efficient Nucleophilic Aromatic Substitution (SNAr) with various anilines or aliphatic amines to build the solvent-exposed or specificity-determining regions of the inhibitor[2].

  • C2-Hydrophobic Projection: Unlike simple 2-aminopyrimidines, the 1H-pyrrol-1-yl group at the C2 position is an electron-rich, sterically demanding aromatic ring. It modulates the electron density of the pyrimidine core and projects deeply into the hydrophobic pocket adjacent to the ATP-binding site, significantly enhancing kinase selectivity and potency[3],[4].

Synthetic Workflow & Optimization

The primary transformation of 4-chloro-2-pyrrol-1-ylpyrimidine is the displacement of the C4-chloride via SNAr. The choice of catalyst and solvent is dictated by the nucleophilicity of the incoming amine.

Causality in Reaction Design

When reacting the precursor with strongly nucleophilic aliphatic amines (e.g., morpholine), standard base catalysis (DIPEA) in a polar aprotic solvent (DMF) is highly efficient. However, when utilizing electron-deficient anilines to target specific kinase pockets (e.g., LRRK2), base-catalyzed SNAr often stalls. Switching to acid catalysis (e.g., catalytic HCl) in a polar protic solvent (n-butanol) protonates the pyrimidine N3. This significantly increases the electrophilicity of the C4 carbon, lowering the activation energy for the addition-elimination mechanism[5].

Table 1: Optimization of SNAr Conditions for 4-Chloro-2-pyrrol-1-ylpyrimidine
EntryNucleophileSolventCatalyst/BaseTemp (°C)Yield (%)
1MorpholineDMFDIPEA (2.0 eq)8085
2Anilinen-ButanolDIPEA (2.0 eq)10045
3Anilinen-ButanolHCl (0.1 eq)10078
44-Cyanoanilinen-ButanolHCl (0.2 eq)11068
Protocol 1: General Procedure for Acid-Catalyzed SNAr
  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve 4-chloro-2-pyrrol-1-ylpyrimidine (1.0 mmol) in anhydrous n-butanol (5.0 mL).

  • Reagent Addition: Add the aniline derivative (1.2 mmol) followed by a catalytic amount of concentrated HCl (0.1 mmol, 10 mol%).

  • Reaction: Seal the vial and heat the mixture to 100 °C in a pre-heated aluminum block for 12 hours.

  • Monitoring: Monitor the reaction strictly by LC-MS. Expert Insight: Do not rely solely on TLC. The starting material and the 4-amino product often exhibit identical Rf values on silica gel due to the dominant polarity of the pyrimidine core. LC-MS provides unambiguous mass confirmation of chloride displacement.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and neutralize with saturated aqueous NaHCO3. Extract with EtOAc (3 x 10 mL), dry over anhydrous Na2SO4, and purify via flash column chromatography (DCM/MeOH gradient).

Data Visualization: Kinase Inhibitor Discovery Workflow

G A 4-Chloro-2-pyrrol-1-ylpyrimidine (Precursor) B Nucleophilic Aromatic Substitution (SNAr) with Anilines/Amines A->B  Amine, Base/Acid, Heat C C4-Substituted-2-pyrrol-1-ylpyrimidine (Intermediate) B->C  Purification & LC-MS D In Vitro Kinase Profiling (e.g., LRRK2, JAK2) C->D  TR-FRET Assay E Lead Optimization & Structure-Activity Relationship (SAR) D->E  IC50 Determination E->B  Iterative Design

Workflow for the synthesis and evaluation of 4-chloro-2-pyrrol-1-ylpyrimidine kinase inhibitors.

Biological Evaluation Protocol

Once synthesized, the derivatives must be evaluated for their inhibitory potency.

Table 2: Representative Kinase Inhibition Profiling (Illustrative SAR)
CompoundR-Group (C4 Substitution)LRRK2 IC50 (nM)JAK2 IC50 (nM)
Precursor-Cl>10,000>10,000
Cmpd 1Morpholino1,2503,400
Cmpd 2Phenylamino145210
Cmpd 3(4-morpholinophenyl)amino1245
Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality in Assay Design: Traditional fluorescence assays suffer from compound auto-fluorescence (a common trait of highly conjugated pyrimidines). TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay. This perfectly isolates the specific signal from the long-lived lanthanide fluorophore.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized compound in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic liquid handler.

  • Enzyme/Substrate Addition: Add 5 µL of a master mix containing the target kinase (e.g., LRRK2 at 1 nM final) and the specific fluorescently labeled peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of ATP solution to initiate the reaction. Critical Step: The final ATP concentration must be set exactly to its apparent Michaelis constant ( Km​ ) for the specific kinase. Testing at the Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors[5].

  • Incubation: Seal the plate and incubate at 25 °C for 60 minutes.

  • Quenching & Detection: Add 10 µL of Stop/Detection Buffer containing 10 mM EDTA and a Terbium-labeled anti-phospho antibody. Causality: EDTA immediately chelates the Mg2+ cofactor, halting all kinase activity to prevent signal drift.

  • Readout: Incubate for 30 minutes at room temperature, then read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the IC50 using a 4-parameter logistic curve fit.

References

  • 1 - PubMed (NIH)[1]

  • 3 - MDPI[3] 3.4 - Google Patents[4]

  • 5 - Journal of Medicinal Chemistry (ACS Publications)[5] 5.2 - ResearchGate[2]

Sources

Application Note: Optimal Catalysts and Protocols for the Amination of 4-Chloro-2-pyrrol-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Chloro-2-pyrrol-1-ylpyrimidine (CAS: 1251534-08-3)

Executive Summary & Mechanistic Rationale

4-Chloro-2-pyrrol-1-ylpyrimidine is a highly versatile heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and targeted protein degraders (PROTACs). The functionalization of the C4 position via amination is a critical step in these synthetic pathways.

The pyrimidine ring is intrinsically electron-deficient, which heavily activates the 4-chloro position for Nucleophilic Aromatic Substitution (SNAr) reactions[1]. However, the presence of the 1H-pyrrol-1-yl group at the C2 position introduces a competing electronic dynamic. While inductively electron-withdrawing, the pyrrole nitrogen donates electron density into the pyrimidine core via resonance. This partial deactivation means that while highly nucleophilic aliphatic amines readily undergo SNAr, weaker nucleophiles (e.g., anilines, sterically hindered secondary amines) require forcing conditions that often lead to substrate degradation or poor yields.

To overcome this, Palladium-catalyzed Buchwald-Hartwig Amination (BHA) utilizing modern pre-catalysts (such as RuPhos Pd G3) significantly outperforms traditional methods, enabling mild, high-yielding C–N bond formation for unactivated or sterically hindered amines[2].

Decision Workflow: SNAr vs. Buchwald-Hartwig

The choice of amination strategy is dictated entirely by the nucleophilicity and steric profile of the incoming amine. The following decision tree outlines the logical progression for selecting the optimal reaction conditions.

G Start 4-Chloro-2-pyrrol-1-ylpyrimidine AmineType Determine Amine Nucleophilicity & Steric Hindrance Start->AmineType Aliphatic Aliphatic / Unhindered Amine AmineType->Aliphatic High Nucleophilicity Aryl Aryl / Sterically Hindered Amine AmineType->Aryl Low Nucleophilicity SNAr SNAr Protocol (Base, Polar Solvent, Heat) Aliphatic->SNAr BHA Buchwald-Hartwig Protocol (Pd Catalyst, Base, Non-polar Solvent) Aryl->BHA Product Aminated Pyrimidine Product SNAr->Product CatSelect Optimal Catalyst: RuPhos Pd G3 / BrettPhos Pd G3 BHA->CatSelect CatSelect->Product

Decision workflow for selecting the optimal amination strategy for 4-Chloro-2-pyrrol-1-ylpyrimidine.

Catalyst Selection Matrix

When the Buchwald-Hartwig approach is required, selecting the correct ligand/catalyst system is paramount. Third-generation (G3) palladacycle pre-catalysts have become the gold standard in library synthesis for hindered aryl chlorides and poor nucleophiles[3].

Catalyst SystemLigand TypeOptimal Amine ClassTypical YieldMechanistic Advantage & Causality
None (SNAr) N/AUnhindered Aliphatic (e.g., Piperidine)85–95%Eliminates transition metal contamination; relies purely on the intrinsic electrophilicity of the pyrimidine C4 position.
Pd(OAc)₂ / BINAP Bidentate PhosphinePrimary Anilines60–75%Cost-effective baseline. The bite angle of BINAP promotes reductive elimination, though activation to Pd(0) is relatively slow.
RuPhos Pd G3 Monodentate BiarylSecondary & Hindered Amines85–98%Rapid activation at RT. The bulky, electron-rich biaryl ligand accelerates both oxidative addition and reductive elimination, preventing competitive protodehalogenation[2].
BrettPhos Pd G3 Monodentate BiarylPrimary Weak Nucleophiles80–95%Highly selective for monoarylation. The specific steric bulk of BrettPhos prevents the coordination of a second aryl group, halting over-amination[4].

Detailed Experimental Protocols

These protocols are designed to be self-validating systems. By observing the specific physical changes and analytical markers described, scientists can confirm the success of each mechanistic step in real-time.

Protocol A: SNAr Amination (For Aliphatic & Unhindered Amines)

Causality Focus: In SNAr, the generation of HCl as a byproduct will rapidly protonate the nucleophilic amine, halting the reaction. A non-nucleophilic base is required to act as a proton sponge.

  • Reagent Loading: To a 20 mL scintillation vial equipped with a magnetic stir bar, add 4-Chloro-2-pyrrol-1-ylpyrimidine (1.0 mmol, 179.6 mg) and the aliphatic amine (1.2 mmol).

  • Solvent & Base Addition: Add 5.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).

    • Causality: DIPEA is sterically hindered, preventing it from competing with the target amine for the electrophilic C4 position, while efficiently scavenging the HCl byproduct. NMP provides the high dielectric constant needed to stabilize the Meisenheimer complex intermediate.

  • Reaction: Seal the vial and heat to 80 °C for 4–6 hours.

    • Validation: Monitor via LC-MS. The disappearance of the starting material mass (m/z ~179.6 [M+H]⁺) and the appearance of the product mass confirm conversion.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with 5% aqueous LiCl (3 x 10 mL) to effectively partition the NMP into the aqueous layer. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (For Anilines & Hindered Amines)

Causality Focus: Palladium(0) intermediates are highly oxophilic. Oxygen exposure leads to irreversible catalyst deactivation via peroxo-complex formation. Rigorous exclusion of oxygen is mandatory.

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add 4-Chloro-2-pyrrol-1-ylpyrimidine (1.0 mmol, 179.6 mg), the aryl amine (1.2 mmol), and Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144 mg).

    • Causality: NaOtBu is required to deprotonate the amine upon coordination to the Pd center, facilitating the crucial reductive elimination step. If the substrate is base-sensitive, substitute with Cs₂CO₃[4].

  • Catalyst Addition: Add RuPhos Pd G3 (0.02 mmol, 16.7 mg, 2 mol%).

    • Causality: G3 pre-catalysts contain a mesylate counterion and an aminobiphenyl backbone that undergoes rapid, base-promoted activation to form the active monoligated L-Pd(0) species at room temperature, bypassing the need for thermal activation.

  • Solvent Addition: Evacuate and backfill the tube with dry Nitrogen (3 cycles). Via syringe, add anhydrous, degassed 1,4-Dioxane (10 mL).

    • Causality: 1,4-Dioxane is chosen because its boiling point (101 °C) allows for sufficient thermal energy to overcome the activation barrier of sterically hindered oxidative additions, while remaining non-coordinating to the metal center.

  • Reaction Initiation: Seal the tube and heat to 90 °C for 2–12 hours.

    • Validation: The reaction mixture will transition from a pale yellow suspension to a deep red/brown homogeneous solution within the first 15 minutes, visually validating the formation of the active Pd(0) species.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove precipitated inorganic salts and Pd black. Concentrate the filtrate and purify via flash chromatography.

Troubleshooting & Analytical Validation

Even with optimal catalysts, cross-coupling reactions can stall. Use the following analytical markers to troubleshoot failed reactions:

  • Issue: Protodehalogenation (Reduction of C-Cl to C-H)

    • Analytical Marker: LC-MS shows a major peak at m/z ~145.1 [M+H]⁺ (loss of chlorine, replacement with hydrogen).

    • Causality: The oxidative addition step is too slow, or the reductive elimination is hindered, allowing the Pd(II) intermediate to undergo β-hydride elimination (often from the amine or solvent) followed by reductive elimination of the reduced pyrimidine.

    • Solution: Switch to a more electron-rich, bulkier ligand (e.g., from BINAP to RuPhos) to accelerate both oxidative addition and reductive elimination.

  • Issue: Incomplete Conversion / Catalyst Poisoning

    • Analytical Marker: Reaction stalls at 30-40% conversion despite prolonged heating.

    • Causality: Residual thiols, excess pyrrole, or water in the starting material are coordinating to the Pd(0) center, poisoning the catalyst.

    • Solution: Ensure the 4-Chloro-2-pyrrol-1-ylpyrimidine is rigorously purified and dried. Increase catalyst loading to 5 mol% or switch to a PEPPSI-type catalyst (e.g., Pd-PEPPSI-IHeptCl) which offers superior stability against coordinating impurities.

Sources

Application Note: Scalable Synthesis of 4-Chloro-2-(1H-pyrrol-1-yl)pyrimidine via Optimized Clauson-Kaas Methodology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Chloro-2-(1H-pyrrol-1-yl)pyrimidine (CAS: 1251534-08-3)[1] is a critical intermediate in the development of kinase inhibitors and other pharmaceutical active ingredients (APIs). The presence of the 4-chloro substituent provides a highly reactive site for subsequent nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, while the 1-pyrrolyl group serves as a key pharmacophore or directing group.

This application note details a robust, scalable manufacturing protocol for this intermediate. By transitioning the traditional batch-based Clauson-Kaas pyrrole synthesis to an optimized, temperature-controlled continuous flow or semi-batch process, we achieve high throughput while mitigating the risks of product polymerization and thermal degradation.

Mechanistic Rationale & Process Engineering

The standard approach for synthesizing N-substituted pyrroles is the Clauson-Kaas reaction, which involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran (DMTHF) under acidic conditions[2].

The Chemical Challenge

Synthesizing 4-Chloro-2-(1H-pyrrol-1-yl)pyrimidine presents a specific kinetic challenge: the starting material, 2-amino-4-chloropyrimidine , is highly electron-deficient. The strongly electron-withdrawing pyrimidine ring, exacerbated by the 4-chloro substituent, significantly reduces the nucleophilicity of the exocyclic amine.

  • Causality in Catalyst Selection: Because the amine is a poor nucleophile, mild organic acids (like acetic acid) often result in sluggish kinetics and incomplete conversion[3]. Conversely, overly harsh mineral acids can lead to the hydrolysis of the 4-chloro group or the polymerization of the newly formed pyrrole ring. Therefore, para-toluenesulfonic acid (pTsOH) is selected as the optimal catalyst. It provides sufficient acidity to rapidly hydrolyze DMTHF into the reactive succinaldehyde equivalent while maintaining a controlled reaction environment[2].

Scale-Up Strategy: Flow vs. Batch

During scale-up, the exothermic nature of the double condensation and the thermal instability of the pyrrole product become problematic. Continuous flow chemistry is highly recommended for this transformation[2][4]. Flow reactors provide superior heat and mass transfer, allowing for higher operating temperatures (accelerating the reaction of the deactivated amine) while drastically reducing the residence time, thereby preventing byproduct formation.

G A 2-Amino-4-chloropyrimidine (Electron-Deficient Nucleophile) E Double Condensation & Dehydration (Controlled Thermal Zone) A->E B 2,5-Dimethoxytetrahydrofuran (DMTHF) C Acidic Hydrolysis (pTsOH Catalyst) B->C D Succinaldehyde Equivalent (Highly Reactive Electrophile) C->D D->E F 4-Chloro-2-(1H-pyrrol-1-yl)pyrimidine (Target Intermediate) E->F

Workflow of the Clauson-Kaas synthesis for 4-Chloro-2-pyrrol-1-ylpyrimidine.

Data Presentation: Process Optimization

The following table summarizes the optimization data comparing traditional batch synthesis to the optimized continuous flow protocol.

ParameterTraditional BatchOptimized Continuous FlowMechanistic Implication
Solvent System Toluene / Water (Biphasic)Toluene (Homogeneous)Homogeneous flow prevents mass-transfer limitations.
Catalyst Loading 20 mol% pTsOH10 mol% pTsOHFlow efficiency allows for reduced acid, minimizing degradation.
Temperature 110°C (Reflux)140°C (Pressurized)Higher temp overcomes the low nucleophilicity of the pyrimidine amine.
Residence/Reaction Time 12 - 16 Hours25 MinutesShort residence time prevents acid-catalyzed pyrrole polymerization.
Isolated Yield 55 - 62%84 - 89%Flow suppresses tar formation, vastly improving the isolated yield.

Experimental Protocol (Self-Validating System)

The following protocol is designed for a 100-gram scale validation using a continuous flow reactor system, but principles can be adapted for highly controlled semi-batch reactors.

Reagent Preparation
  • Solution A (Nucleophile): Dissolve 2-amino-4-chloropyrimidine (100 g, 0.77 mol) in anhydrous toluene (1.0 L). Note: Gentle heating (40°C) may be required for complete dissolution.

  • Solution B (Electrophile & Catalyst): In a separate vessel, dissolve 2,5-dimethoxytetrahydrofuran (112 g, 0.85 mol, 1.1 eq) and anhydrous p-Toluenesulfonic acid (13.3 g, 0.077 mol, 0.1 eq) in anhydrous toluene (1.0 L).

    • Self-Validation Check: Ensure Solution B is prepared fresh and kept at room temperature to prevent premature oligomerization of the DMTHF prior to mixing.

Continuous Flow Execution
  • System Priming: Prime the continuous flow reactor (e.g., a PFA or Hastelloy coil reactor) with anhydrous toluene. Set the reactor temperature to 140°C and attach a back-pressure regulator (BPR) set to 100 psi to maintain the solvent in the liquid phase.

  • Pumping: Pump Solution A and Solution B via independent HPLC pumps into a T-mixer at equal flow rates.

  • Residence Time: Calibrate the combined flow rate to achieve a reactor residence time of exactly 25 minutes .

    • Causality: 25 minutes at 140°C provides sufficient thermal energy to drive the condensation of the deactivated amine while ejecting the product from the heated acidic zone before the pyrrole ring can polymerize[2].

Quenching and Downstream Processing
  • In-Line Quench: Direct the output stream from the BPR immediately into a vigorously stirred receiving flask containing saturated aqueous sodium bicarbonate (NaHCO3) (1.0 L) submerged in an ice bath.

    • Causality: Immediate neutralization of the pTsOH catalyst upon exiting the reactor is critical. If the product remains in a hot, acidic solution, the electron-rich pyrrole ring will undergo rapid electrophilic aromatic substitution with unreacted intermediates, forming intractable black tar.

  • Phase Separation: Transfer the quenched biphasic mixture to a separatory funnel. Isolate the organic (toluene) layer. Extract the aqueous layer once with ethyl acetate (500 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product can be purified by passing it through a short silica plug (eluting with Hexanes/EtOAc 8:2) to remove baseline polar impurities, yielding the pure 4-Chloro-2-(1H-pyrrol-1-yl)pyrimidine as an off-white solid.

  • Analytical Validation: Confirm identity via 1H NMR (CDCl3): Look for the characteristic pyrrole protons (two apparent triplets around δ 7.6 and δ 6.3) and the pyrimidine doublets.

References

  • Mazzarella, D., et al. (2024). Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles. ACS Omega. Retrieved April 10, 2026, from [Link]

  • Qin, Y., et al. (2023). The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. RSC Advances (via PMC). Retrieved April 10, 2026, from [Link]

  • Gao, C., et al. (2018). Nickel-Catalyzed Synthesis of N-Substituted Pyrroles Using Diols with Aryl- and Alkylamines. The Journal of Organic Chemistry. Retrieved April 10, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-pyrrol-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 4-Chloro-2-pyrrol-1-ylpyrimidine, a key intermediate in medicinal chemistry. As Senior Application Scientists, we have compiled this resource to address common challenges and improve reaction outcomes by explaining the fundamental principles behind the recommended procedures.

Frequently Asked Questions (FAQs)

Q1: My chlorination of 2-pyrrol-1-yl-pyrimidin-4-ol is resulting in a low yield. What are the primary causes?

A1: Low yields in this chlorination step are a frequent issue and can typically be attributed to several factors:

  • Reagent Quality: The most common chlorinating agent, phosphorus oxychloride (POCl₃), is highly susceptible to hydrolysis upon exposure to atmospheric moisture.[1][2] This degradation significantly reduces its reactivity. Always use a fresh or recently distilled bottle of POCl₃ for optimal performance.[1]

  • Incomplete Reaction: The conversion of the hydroxypyrimidine to the chloropyrimidine often requires elevated temperatures to proceed to completion.[1] If the reaction temperature is too low or the reaction time is too short, you will likely observe a significant amount of unreacted starting material.[1][3]

  • Moisture Contamination: The presence of water in the reaction vessel or solvents will consume the POCl₃, rendering it ineffective for the desired chlorination.[1] It is crucial to use thoroughly dried glassware and anhydrous solvents, and to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Product Degradation: Excessive heat or prolonged reaction times can lead to the decomposition of the desired product, resulting in the formation of dark, tarry materials.[1] Careful monitoring of the reaction progress is essential to prevent this.[3]

  • Hydrolysis During Workup: The chlorinated product can be sensitive to hydrolysis back to the starting hydroxypyrimidine, especially in acidic conditions.[3] The workup procedure must be performed quickly and at low temperatures to minimize this side reaction.[1]

Q2: I am observing significant byproduct formation. How can I improve the selectivity of the chlorination reaction?

A2: Byproduct formation often arises from over-chlorination or side reactions with the pyrrole ring. Here are some strategies to enhance selectivity:

  • Control Reaction Temperature: Temperature is a critical parameter for controlling selectivity.[3] While higher temperatures increase the reaction rate, they can also promote the formation of byproducts.[3] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

  • Stoichiometry of Chlorinating Agent: Using a large excess of POCl₃ can lead to over-chlorination. Reducing the stoichiometry to a slight excess (e.g., 1.1-1.5 equivalents per hydroxyl group) can significantly improve selectivity for the desired monochlorinated product.[3]

  • Use of a Base: The addition of a tertiary amine, such as pyridine or N,N-diethylaniline, can act as a scavenger for the HCl generated during the reaction.[1] This can help to prevent acid-catalyzed side reactions and, in some cases, improve the reaction rate.

Q3: What is the role of a catalyst in this synthesis, and which ones are recommended?

A3: While the chlorination step with POCl₃ may not always require a separate catalyst, certain additives can enhance the reaction. For instance, the Vilsmeier reagent, formed in situ from POCl₃ and a suitable amide like N,N-dimethylformamide (DMF), can act as the chlorinating species.[3] In other synthetic routes to related pyrimidines, Lewis acids have been employed to improve yields in cyclization steps.[5] For subsequent nucleophilic substitution reactions at the 4-position, the choice of catalyst is crucial and depends on the nucleophile.[6]

Q4: Can you provide guidance on the workup procedure to minimize product loss and hydrolysis?

A4: A carefully executed workup is critical for maximizing the isolated yield of 4-Chloro-2-pyrrol-1-ylpyrimidine.

  • Quenching: The reaction mixture should be cooled to room temperature before quenching.[1] A "reverse quench" is highly recommended, where the reaction mixture is added slowly to a large volume of vigorously stirred ice-water or a cold, saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][3] This method helps to control the exothermic hydrolysis of excess POCl₃ and neutralizes the acidic byproducts that can catalyze product hydrolysis.[3]

  • Extraction: Immediately following the quench, the product should be extracted into a suitable organic solvent, such as dichloromethane or ethyl acetate.[3][6]

  • Washing and Drying: The combined organic extracts should be washed with brine to remove residual water, dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and then filtered.

  • Solvent Removal: The solvent should be removed under reduced pressure at a temperature below 40°C to prevent product decomposition.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive POCl₃ due to moisture exposure.[2] 2. Insufficient reaction temperature or time.[1] 3. Presence of water in the reaction setup.[1]1. Use a fresh, unopened bottle of POCl₃ or distill the reagent before use.[2] 2. Gradually increase the reaction temperature and monitor progress by TLC/LC-MS.[3] Ensure the reaction is allowed to proceed for an adequate duration.[1] 3. Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents.[3]
Formation of Dark, Tarry Material 1. Excessive reaction temperature leading to decomposition.[1] 2. Prolonged reaction time.[3]1. Reduce the reaction temperature.[1] Consider using a solvent to better control the reaction exotherm. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed.[3]
Product Contaminated with Starting Material (Hydroxypyrimidine) 1. Incomplete reaction.[3] 2. Hydrolysis of the product during workup.[3]1. Increase reaction temperature or time.[3] Ensure the starting material is fully soluble or well-suspended. 2. Perform the quench at low temperature (0°C) and use a cold, basic solution.[3] Extract the product immediately after quenching.[3]
Observation of Over-chlorinated Byproducts 1. Excess chlorinating agent.[3] 2. High reaction temperature.[3]1. Reduce the stoichiometry of POCl₃ to a slight excess.[3] 2. Lower the reaction temperature and monitor for the optimal balance between conversion and selectivity.[3]

Experimental Protocols

Protocol 1: Chlorination of 2-pyrrol-1-yl-pyrimidin-4-ol

This protocol is a general guideline and may require optimization for your specific substrate and scale.

Materials:

  • 2-pyrrol-1-yl-pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-pyrrol-1-yl-pyrimidin-4-ol (1.0 eq).

  • Suspend the starting material in anhydrous dichloromethane.

  • If using a base, add pyridine (1.0-1.2 eq) to the suspension.

  • Slowly add phosphorus oxychloride (1.1-1.5 eq) to the mixture at 0°C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a vigorously stirred, ice-cold saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Workflow

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical progression for troubleshooting low yield in the chlorination step.

G start Low Yield Observed check_reagents Check Reagent Quality (POCl3) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup Procedure start->check_workup use_fresh Use Fresh/Distilled POCl3 check_reagents->use_fresh Moisture contamination suspected increase_temp Increase Temperature/Time check_conditions->increase_temp Incomplete reaction anhydrous Ensure Anhydrous Conditions check_conditions->anhydrous Reagent degradation suspected optimize_quench Optimize Quench (Low Temp, Basic) check_workup->optimize_quench Hydrolysis suspected monitor Monitor by TLC/LC-MS use_fresh->monitor increase_temp->monitor anhydrous->monitor optimize_quench->monitor success Improved Yield monitor->success

Caption: Troubleshooting workflow for low reaction yield.

References

  • BenchChem. (n.d.). Preventing byproduct formation in pyrimidine chlorination reactions.
  • BenchChem. (n.d.). Technical Support Center: Chlorination in Pyrimidine Synthesis.
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.). PMC.
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023, October 12). Preprints.org.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). ResearchGate.
  • Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. (2024, April 23). RSC Publishing.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis. (2024, May 11). ChemicalBook.
  • BenchChem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). OUCI.
  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. (n.d.). PMC - NIH.
  • BenchChem. (n.d.). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. (n.d.). Google Patents.
  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (n.d.). Google Patents.

Sources

Technical Support Center: Purification and Recrystallization of 4-Chloro-2-pyrrol-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the isolation and purification of highly reactive heterocyclic intermediates.

4-Chloro-2-pyrrol-1-ylpyrimidine (CAS: 1251534-08-3) is a prime example of a deceptively challenging substrate. While it serves as a highly valuable electrophile for cross-coupling and amination reactions in API synthesis, its purification is fraught with pitfalls. This guide is designed to deconstruct the chemical causality behind these challenges and provide self-validating, field-proven protocols to ensure high-yield recoveries.

Physicochemical & Reactivity Profiling

To purify a compound effectively, we must first understand its structural tension. The pyrimidine ring is inherently electron-deficient. The chlorine atom at the C4 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) [1].

A common misconception is that the pyrrole ring at the C2 position acts as an electron-donating group to stabilize the pyrimidine. However, because the pyrrole is attached via its nitrogen atom (pyrrol-1-yl), its lone pair is entirely consumed by its own 6π aromatic Hückel system. It cannot donate electron density into the pyrimidine ring via resonance. Consequently, the C4-Cl bond remains highly polarized and vulnerable to nucleophilic attack [2].

Table 1: Solvent Compatibility and Degradation Risk

Quantitative comparison of solvent systems for the processing of 4-Chloro-2-pyrrol-1-ylpyrimidine.

Solvent SystemNucleophilicityBoiling Point (°C)SNAr Degradation RiskRecommended Application
Methanol High64.7Critical (Rapid) Strictly Prohibited
Ethanol High78.3Critical (Moderate) Strictly Prohibited
Water / ACN (0.1% TFA) High100 / 82High (Hydrolysis) Prohibited (Avoid RP-HPLC)
Hexanes / EtOAc None~68 / 77.1LowFlash Chromatography
Heptane / EtOAc None98.4 / 77.1LowHot Recrystallization
Dichloromethane (DCM) None39.6LowSample Loading / Extraction

Purification Decision Matrix

The choice between chromatography and recrystallization depends entirely on the crude purity profile. Use the following workflow to determine your optimal path.

PurificationWorkflow Crude Crude 4-Chloro-2-pyrrol-1-ylpyrimidine (Post-Synthesis) Assess Assess Purity via TLC/NMR (Avoid LC-MS with H2O) Crude->Assess HighPurity Purity > 85% Minor Impurities Assess->HighPurity Yes LowPurity Purity < 85% Complex Mixture Assess->LowPurity No Recryst Aprotic Recrystallization (EtOAc / Heptane) HighPurity->Recryst Flash Anhydrous Flash Chromatography (Silica Gel, Hexanes/EtOAc) LowPurity->Flash Pure Pure Target Compound (Store under Ar, -20°C) Recryst->Pure Flash->Pure

Workflow for the purification of 4-Chloro-2-pyrrol-1-ylpyrimidine based on crude purity.

Standard Operating Procedures (SOPs)

Protocol A: Anhydrous Flash Column Chromatography

Causality Check: Silica gel contains weakly acidic silanol groups. Prolonged exposure to acidic silica in the presence of ambient moisture can trigger hydrolysis. We mitigate this by using rapid flash pressure and strictly anhydrous, non-nucleophilic eluents[3].

  • Column Packing: Prepare a slurry of high-quality silica gel (230–400 mesh) in anhydrous hexanes. Pack the column under positive pressure to ensure a tight, uniform bed.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of anhydrous DCM. Do not use methanol to aid solubility. Liquid loading is preferred over dry loading to minimize the compound's residence time on the silica.

  • Elution: Run a gradient starting at 100% Hexanes, gradually increasing to 80:20 Hexanes/Ethyl Acetate. Monitor the elution via TLC (UV active at 254 nm).

  • Concentration: Pool the product-containing fractions. Evaporate the solvent using a rotary evaporator. Critical Step: Keep the water bath temperature strictly below 35°C to prevent thermal degradation during concentration.

Protocol B: Aprotic Recrystallization

Causality Check: Recrystallization exploits temperature-dependent solubility. However, applying heat in the presence of protic solvents provides the activation energy necessary to displace the chloride ion. We use a strictly aprotic binary solvent system to prevent this [4].

  • Dissolution: Suspend the semi-pure solid (Purity > 85%) in anhydrous heptane (an anti-solvent) inside a round-bottom flask.

  • Heating & Solvation: Heat the suspension to 65°C. Slowly add ethyl acetate (the good solvent) dropwise with vigorous stirring until the solid just dissolves. Do not exceed 75°C.

  • Hot Filtration: If insoluble particulates (e.g., polymerized byproducts) remain, pass the solution quickly through a pre-warmed fluted filter paper into a clean, warm flask.

  • Nucleation & Cooling: Allow the flask to cool to room temperature undisturbed. Once crystals begin to form, transfer the flask to an ice bath (0–4°C) for 2 hours to maximize the yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold heptane. Dry under high vacuum for 12 hours.

Troubleshooting Guides & FAQs

Q1: My isolated yield post-column chromatography is unexpectedly low, and TLC shows a new, highly polar baseline spot. What happened? A: This is indicative of on-column degradation. The weakly acidic nature of silica gel, combined with trace moisture from your solvents or the atmosphere, caused the 4-chloropyrimidine to hydrolyze into the corresponding pyrimidin-4-one. Solution: Accelerate your chromatography using automated flash systems to reduce residence time. If the problem persists, pre-treat your silica gel with 1% triethylamine (TEA) in hexanes to neutralize the acidic silanol sites before loading your sample.

Q2: During recrystallization from hot ethanol, my product converted into a different compound with a higher molecular weight. Why? A: You have inadvertently synthesized 4-ethoxy-2-pyrrol-1-ylpyrimidine. Ethanol is a nucleophile. Heating the 4-chloropyrimidine in ethanol provides the thermal energy required to traverse the high-energy Meisenheimer intermediate, displacing the chloride ion. This is a classic SNAr degradation pathway. Solution: Never use alcohols for the recrystallization of highly activated chloropyrimidines. Switch to the Heptane/EtOAc protocol described above.

Mechanism Intact 4-Chloro-2-pyrrol-1-ylpyrimidine (Electrophilic C4) Meisenheimer Meisenheimer Intermediate (High Energy State) Intact->Meisenheimer SNAr Attack Nucleophile Protic Solvent / Heat (e.g., EtOH, H2O) Nucleophile->Meisenheimer Adds to C4 Degraded 4-Alkoxy/Hydroxy Byproduct (Irreversible Degradation) Meisenheimer->Degraded -HCl

SNAr degradation pathway of 4-chloropyrimidines in the presence of protic nucleophiles.

Q3: Can I use reverse-phase (RP) preparative HPLC to purify this intermediate? A: It is highly discouraged. RP-HPLC relies on water and acetonitrile/methanol, often modified with Trifluoroacetic acid (TFA) or formic acid. The combination of water, acid, and the highly reactive C-Cl bond will lead to rapid hydrolysis during the run or during the subsequent lyophilization step. Stick to normal-phase chromatography.

Q4: Even in the solid state, my purified compound seems to be degrading over a few weeks. How should it be stored? A: Solid-state degradation of chloropyrimidines is often driven by atmospheric moisture [4]. Once purified and thoroughly dried under a high vacuum, the compound must be backfilled with an inert gas (Argon or Nitrogen). Store the tightly sealed vial in a desiccator at -20°C.

References

  • Solvent-Free or Low-Solvent Large-Scale Preparation of Chloropyrimidine and Analogues The Journal of Organic Chemistry (ACS Publications).[Link]

  • Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Organic Process Research & Development (ACS Publications).[Link]

  • What can be the reason of degradation of the product obtained after benzylation of 4-chloropyrimidine... ResearchGate Scientific Q&A.[Link]

Technical Support Center: Troubleshooting 4-Chloro-2-pyrrol-1-ylpyrimidine Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex byproduct formation issues during the cross-coupling and nucleophilic functionalization of 4-chloro-2-pyrrol-1-ylpyrimidine .

Rather than providing a generic protocol, this guide deconstructs the mechanistic causality behind your experimental failures and provides a self-validating system to ensure high-fidelity synthesis.

Mechanistic Causality: The Root of Side Reactions

To optimize your coupling reactions, you must first understand the electronic environment of your substrate. 4-Chloro-2-pyrrol-1-ylpyrimidine features a highly electrophilic C4 position. The electron-deficient nature of the pyrimidine ring makes the C4-Cl bond exceptionally reactive toward both palladium-catalyzed oxidative addition and direct nucleophilic aromatic substitution (SNAr)[1].

While the 2-pyrrolyl group donates some electron density via resonance, the C4 position remains highly susceptible to off-target nucleophilic attack[2]. When designing a Suzuki-Miyaura coupling, the catalytic cycle is in a constant kinetic race against three primary side reactions: Dehalogenation , SNAr Hydrolysis/Alkoxylation , and Boronic Acid Homocoupling .

G Start 4-Chloro-2-pyrrol-1-ylpyrimidine OxAdd Oxidative Addition [Pd(II) Complex] Start->OxAdd + Pd(0) SNAr SNAr Byproduct (Hydrolysis/Alkoxylation) Start->SNAr Nucleophile (ROH, H2O, Base) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation OxAdd->TransMet + Boronic Acid, Base Dehal Dehalogenation (M-Cl+H) OxAdd->Dehal β-Hydride Elim. (from Solvent) RedElim Reductive Elimination TransMet->RedElim Homo Boronic Acid Homocoupling TransMet->Homo + O2 / Excess Pd(II) RedElim->Pd0 Regeneration Product Desired Cross-Coupled Product RedElim->Product

Logical mapping of cross-coupling pathways vs. competitive side reactions in chloropyrimidines.

Troubleshooting FAQs: Resolving Specific Side Products

Q1: My LC-MS shows a major peak corresponding to dehalogenation (M-Cl+H). How is this forming and how do I stop it?

Causality: Dehalogenation occurs when the intermediate Pd(II)-aryl complex undergoes a hydride transfer prior to transmetalation. This hydride is typically abstracted from hydrogen-donating solvents (like ethanol or isopropanol) or basic additives via β-hydride elimination, followed by reductive elimination to yield the reduced pyrimidine[3]. Solution: Abandon alcoholic solvents. Switch to a non-hydrogen-donating solvent system such as anhydrous 1,4-dioxane or toluene. Additionally, use a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos) to accelerate the transmetalation step, allowing the desired catalytic cycle to outpace hydride abstraction[3].

Q2: I am observing significant SNAr side products (e.g., alkoxylation or hydrolysis) instead of the cross-coupled product. Why?

Causality: The C4 position of your pyrimidine is highly electrophilic. If you use water or alcoholic solvents in combination with strong bases (e.g., NaOH, KOtBu), hydroxide or alkoxide ions will act as hard nucleophiles. They will bypass the palladium cycle entirely and displace the chloride via a direct SNAr pathway[4]. Solution: Transition to strictly anhydrous conditions. Utilize weaker, non-nucleophilic bases such as anhydrous K₃PO₄ or Cs₂CO₃ suspended in aprotic solvents to eliminate the presence of competing nucleophiles.

Q3: The reaction yields a large amount of boronic acid homocoupling (Ar-Ar) and protodeboronation (Ar-H). What is the fix?

Causality: Homocoupling is a side reaction catalyzed by palladium in the presence of trace oxygen, which acts as an oxidant to regenerate Pd(II) without the chloropyrimidine[5]. Protodeboronation is the cleavage of the C-B bond, often catalyzed by acidic impurities, excess water, or excessively high temperatures[5]. Solution: Rigorously degas your solvents using the freeze-pump-thaw method or by sparging with Argon for at least 30 minutes. If protodeboronation persists, switch your coupling partner to a more stable potassium organotrifluoroborate salt, which is highly resistant to protodeboronation[6].

Quantitative Optimization Data

To illustrate the causality of reagent selection, the following table summarizes how different catalytic systems and environments impact the product distribution of 4-chloro-2-pyrrol-1-ylpyrimidine coupling.

Catalyst SystemBaseSolvent SystemTemp (°C)Desired Product (%)Dehalogenation (%)SNAr Byproduct (%)Homocoupling (%)
Pd(PPh₃)₄Na₂CO₃ (aq)EtOH / Toluene8045182512
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O906810157
Pd(OAc)₂ / SPhosK₃PO₄Toluene (Anhydrous)10085<2<211
Pd₂(dba)₃ / XPhos K₃PO₄ 1,4-Dioxane (Anhydrous) 100 94 <1 <1 4

Data Interpretation: Moving from aqueous/alcoholic environments to anhydrous aprotic systems with bulky ligands drastically suppresses both SNAr and dehalogenation pathways.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Objective: Synthesize a 4-aryl-2-pyrrol-1-ylpyrimidine while suppressing dehalogenation and SNAr hydrolysis.

Step 1: Reagent Preparation (Inert Atmosphere)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-2-pyrrol-1-ylpyrimidine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Self-Validating Checkpoint: Inspect the K₃PO₄ before addition. It must be a free-flowing powder. If it is clumped, it has absorbed atmospheric moisture, which will inevitably drive SNAr hydrolysis[4]. Discard and use a fresh, anhydrous batch.

Step 2: Solvent Addition & Rigorous Degassing

  • Seal the flask with a rubber septum and purge with Argon for 5 minutes.

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Sparge the heterogeneous mixture with a balloon of Argon through a long needle submerged in the solvent for exactly 20 minutes.

  • Self-Validating Checkpoint: As the mixture is stirred at room temperature, observe the color. The solution should transition from the dark purple/red of the Pd₂(dba)₃ precatalyst to a pale orange/yellow hue, confirming the successful ligand exchange and formation of the active L-Pd(0) complex.

Step 3: Reaction Execution

  • Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 12 hours under a positive pressure of Argon.

  • Self-Validating Checkpoint: At 4 hours, perform a TLC analysis (Hexanes/EtOAc 3:1). You should observe the consumption of the UV-active starting material. The absence of a highly polar, baseline-retained spot confirms that protodeboronation and SNAr hydrolysis have been successfully suppressed[5].

Step 4: Work-up and Purification

  • Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter the mixture through a 1-inch pad of Celite to remove inorganic salts and precipitated palladium black.

  • Self-Validating Checkpoint: The filtrate must be completely clear and free of black particulates. If a gray suspension persists, re-filter. Residual palladium can catalyze degradation during concentration.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the target compound.

References

  • BenchChem Technical Support Team. "How to avoid byproduct formation in Suzuki reactions of chloropyridines." Benchchem. 3

  • Quiroga, J. et al. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." MDPI. 4

  • BenchChem Technical Support Team. "Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives." Benchchem. 5

  • BenchChem Technical Support Team. "Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines." Benchchem. 1

  • BenchChem Technical Support Team. "Reactivity Showdown: 2-Chloropyrimidine vs. 4-Chloropyrimidine in Nucleophilic Aromatic Substitution." Benchchem. 2

  • Molander, G. A. et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." PMC. 6

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-Chloro-2-pyrrol-1-ylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-Chloro-2-pyrrol-1-ylpyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. As Senior Application Scientists, we combine technical precision with practical field experience to help you navigate the complexities of your experimental work.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the role of temperature in the synthesis of 4-Chloro-2-pyrrol-1-ylpyrimidine derivatives.

Q1: What is the critical role of temperature in the synthesis of 4-Chloro-2-pyrrol-1-ylpyrimidine derivatives?

A1: Temperature is a crucial parameter in the synthesis of 4-Chloro-2-pyrrol-1-ylpyrimidine derivatives, primarily impacting reaction rate, yield, and purity. The core of the synthesis often involves a nucleophilic aromatic substitution (SNAr) reaction, where the chloride at the C4 position of the pyrimidine ring is displaced by a nucleophile. Temperature control is essential for:

  • Reaction Rate: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to the decomposition of starting materials, intermediates, or the final product.[1][2]

  • Product Yield and Purity: Suboptimal temperatures can result in incomplete reactions and low yields. Conversely, temperatures that are too high can promote the formation of undesired side products, complicating purification and reducing the overall yield of the desired compound.[1][3]

  • Regioselectivity: In cases where multiple reaction sites are available, temperature can influence the regioselectivity of the substitution.

Q2: What are the typical temperature ranges for nucleophilic aromatic substitution (SNAr) on chloropyrimidines?

A2: The optimal temperature for SNAr reactions on chloropyrimidines can vary significantly depending on the specific substrates, solvent, and catalyst used.[4] Generally, these reactions may require heating to proceed at a reasonable rate.[4] A broad temperature range from room temperature to 120°C is often explored.[3][5] For microwave-assisted synthesis, temperatures can reach up to 140°C, often leading to significantly reduced reaction times.[4]

Q3: How can I monitor the progress of the reaction to determine the optimal temperature and time?

A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for monitoring the progress of your reaction.[1] By taking aliquots from the reaction mixture at different time points and temperatures, you can track the consumption of starting materials and the formation of the product and any side products. This allows for the determination of the optimal reaction conditions to maximize the yield of the desired product.

Troubleshooting Guide: Temperature-Related Issues

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of 4-Chloro-2-pyrrol-1-ylpyrimidine derivatives, with a focus on temperature optimization.

Problem 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • The isolated yield of the desired product is significantly lower than expected.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Insufficient Reaction Temperature The activation energy for the reaction may not be reached at the current temperature. Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS.[4] Many SNAr reactions on chloropyrimidines require heating to proceed efficiently.[4]
Decomposition of Reactants or Product Excessively high temperatures can lead to the degradation of sensitive functional groups on your starting materials or the final product.[1] If you suspect decomposition (e.g., charring or the appearance of multiple unidentifiable spots on TLC), try running the reaction at a lower temperature for a longer duration.[3]
Poor Solubility of Reactants The reactants may not be fully dissolved at the current reaction temperature, leading to a slow or incomplete reaction. Consider using a higher boiling point solvent that can better solubilize the reactants at an elevated temperature.[6][7]
Problem 2: Formation of Significant Side Products

Symptoms:

  • TLC or LC-MS analysis reveals the presence of one or more significant impurities alongside the desired product.

  • Difficulty in purifying the final compound.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Reaction Temperature is Too High Elevated temperatures can promote side reactions, such as hydrolysis of the chloro-substituent to a hydroxyl group, or reactions at other positions on the pyrimidine or pyrrole rings.[1][4] Carefully control the reaction temperature and consider running the reaction at the lowest effective temperature that provides a reasonable reaction rate.
Hydrolysis of the 4-Chloro Group The 4-chloro-substituent is susceptible to hydrolysis, especially at elevated temperatures in the presence of water.[8] Ensure that anhydrous solvents and reagents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.[5]
Competing Nucleophilic Attack Depending on the nucleophile and reaction conditions, there might be competing reactions. Optimizing the temperature can help to favor the desired substitution. A systematic temperature screen can help identify the optimal conditions for minimizing side product formation.

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization of the Nucleophilic Aromatic Substitution

This protocol outlines a general workflow for optimizing the reaction temperature for the synthesis of 4-Chloro-2-pyrrol-1-ylpyrimidine derivatives.

Materials:

  • 4-Chloro-2-pyrrol-1-ylpyrimidine

  • Nucleophile (e.g., an amine or thiol)

  • Anhydrous solvent (e.g., DMF, DMSO, or THF)[5][9]

  • Non-nucleophilic base (e.g., triethylamine or DIPEA), if required[9]

  • Reaction vessels (e.g., round-bottom flasks or microwave vials)

  • Heating and stirring apparatus (e.g., oil bath with a magnetic stirrer or a microwave reactor)

  • TLC plates and developing chamber

  • LC-MS system

Procedure:

  • Reaction Setup: In separate reaction vessels, combine the 4-Chloro-2-pyrrol-1-ylpyrimidine (1.0 eq.), the nucleophile (1.0-1.2 eq.), and the anhydrous solvent. If necessary, add the non-nucleophilic base (1.5-2.0 eq.).[9]

  • Temperature Screening: Set up reactions at a range of temperatures (e.g., room temperature, 50°C, 80°C, and 100°C).[3][5] If using a microwave reactor, temperatures of 120-140°C can be explored for shorter reaction times.[4]

  • Reaction Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every hour). Note the consumption of starting materials and the formation of the product and any byproducts.[1]

  • Work-up: Once the reaction is deemed complete (or has reached optimal conversion), cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water or brine to remove the base and other water-soluble impurities.[9]

  • Analysis and Optimization: Analyze the crude product from each reaction by LC-MS to determine the yield and purity. Based on the results, select the optimal temperature that provides the best balance of reaction rate, yield, and purity. Further fine-tuning of the temperature can be performed if necessary.

Visualization of Experimental Workflow

Below is a diagram illustrating the logical workflow for troubleshooting temperature-related issues in the synthesis of 4-Chloro-2-pyrrol-1-ylpyrimidine derivatives.

G cluster_start Start: Synthesis of 4-Chloro-2-pyrrol-1-ylpyrimidine Derivative cluster_monitoring Reaction Monitoring & Analysis cluster_troubleshooting Troubleshooting cluster_end Completion Start Initial Reaction Setup Monitor Monitor by TLC/LC-MS Start->Monitor Analyze Analyze Yield & Purity Monitor->Analyze Problem Problem Identified? Analyze->Problem LowYield Low/No Yield Problem->LowYield Yes (Yield) SideProducts Side Products Problem->SideProducts Yes (Purity) Success Successful Synthesis Problem->Success No OptimizeTemp Optimize Temperature LowYield->OptimizeTemp Increase Temperature CheckReagents Check Reagent Purity LowYield->CheckReagents SideProducts->OptimizeTemp Decrease Temperature ChangeSolvent Change Solvent SideProducts->ChangeSolvent OptimizeTemp->Monitor CheckReagents->Start ChangeSolvent->Start

Caption: A troubleshooting workflow for optimizing reaction temperature.

References

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025, November 17). ACS Omega. [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (n.d.). PMC. [Link]

Sources

Preventing degradation of 4-Chloro-2-pyrrol-1-ylpyrimidine during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting, handling protocols, and chemical rationales for researchers working with 4-Chloro-2-pyrrol-1-ylpyrimidine (CAS: 1251534-08-3). As a critical building block in kinase inhibitor synthesis and pharmaceutical development, maintaining the structural integrity of this moisture-sensitive chloropyrimidine derivative is paramount.

Core Mechanistic Insights: Why Does Degradation Occur?

Before addressing specific troubleshooting steps, it is essential to understand the underlying causality of the compound's degradation.

The SNAr Hydrolysis Pathway

Chloropyrimidines are notoriously susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. The pyrimidine ring is profoundly electron-deficient due to the electronegativity of its two nitrogen atoms, which withdraw electron density via inductive and resonance effects[2]. This creates a strong partial positive charge at the C2, C4, and C6 positions.

When exposed to atmospheric moisture, water acts as a nucleophile, attacking the highly activated, electron-deficient C4 carbon to form a negatively charged, tetrahedral Meisenheimer-like complex[1]. The subsequent elimination of the chloride leaving group yields a 4-hydroxypyrimidine intermediate. Because of thermodynamic driving forces, this intermediate rapidly tautomerizes into the highly stable pyrimidin-4(3H)-one derivative[3].

SNAr_Mechanism A 4-Chloro-2-pyrrol-1-ylpyrimidine (Moisture Sensitive) B Meisenheimer Complex (Tetrahedral Intermediate) A->B + H2O (Nucleophilic Attack) C 4-Hydroxy-2-pyrrol-1-ylpyrimidine (Unstable Intermediate) B->C - HCl (Elimination) D 2-Pyrrol-1-ylpyrimidin-4(3H)-one (Stable Degradant) C->D Tautomerization

Caption: SNAr hydrolysis mechanism of 4-chloropyrimidines leading to the stable pyrimidinone degradant.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My batch of 4-Chloro-2-pyrrol-1-ylpyrimidine turned from a crisp powder into a sticky, off-white solid after a few weeks on the bench. What happened? A: The compound has undergone moisture-induced hydrolysis. The C-Cl bond at the 4-position is highly activated. While some functional groups can donate electron density to deactivate the ring, the pyrrole ring at the 2-position has its nitrogen lone pair tied up in its own aromatic system. Therefore, it provides minimal resonance stabilization to the pyrimidine core, leaving the C-Cl bond highly vulnerable to ambient humidity[1].

Q2: What are the optimal long-term storage conditions to prevent this degradation? A: To prevent moisture absorption and subsequent hydrolysis, the compound must be stored in a cool, dry, and well-ventilated environment, ideally at or below -20 °C[4]. It must be kept in tightly sealed, chemically resistant containers under an inert atmosphere (Argon or Nitrogen) away from strong light[4].

Q3: How can I analytically verify if my reagent is still intact before starting a cross-coupling reaction? A: Do not rely solely on visual inspection. Run a rapid LC-MS or ¹H NMR. In LC-MS, the intact compound will show the expected [M+H]⁺ with a characteristic 3:1 isotopic pattern (due to ³⁵Cl/³⁷Cl). The degraded pyrimidinone will show a mass shift of -18.5 Da (loss of Cl, addition of OH) and lack the chlorine isotope pattern.

Quantitative Data: Storage Conditions vs. Shelf Life

The following table summarizes the expected stability of 4-Chloro-2-pyrrol-1-ylpyrimidine under various storage conditions, highlighting the critical need for moisture control.

Storage ConditionAtmosphereTemperatureExpected Shelf LifePrimary Degradation Risk
Benchtop (Open)Ambient Air (Humidity)20–25 °C< 48 HoursRapid SNAr Hydrolysis
Benchtop (Sealed)Ambient Air20–25 °C1–2 WeeksSlow Hydrolysis (Trapped Moisture)
RefrigeratorAmbient Air4 °C1–3 MonthsCondensation upon opening
Freezer (Standard)Desiccated Air-20 °C6–12 MonthsTrace Moisture Hydrolysis
Glovebox / Freezer Argon / Nitrogen -20 °C > 2 Years Negligible

Self-Validating Experimental Protocols

To ensure maximum shelf-life and reliable downstream experimental results, implement the following self-validating protocols in your laboratory.

Protocol A: Inert Atmosphere Aliquoting and Storage

Causality: Repeatedly opening a bulk container introduces atmospheric moisture, which condenses on cold surfaces, exponentially accelerating hydrolysis. Aliquoting limits exposure.

Step-by-Step Methodology:

  • Equilibration: Remove the bulk container of 4-Chloro-2-pyrrol-1-ylpyrimidine from the -20 °C freezer. Crucial: Allow it to warm to room temperature in a desiccator for at least 2 hours before opening. This prevents atmospheric condensation on the cold chemical.

  • Inert Transfer: Transfer the unopened bottle into a glovebox purged with high-purity Argon (H₂O < 1 ppm).

  • Aliquoting: Weigh the compound into single-use, amber glass vials (amber glass minimizes potential photolytic degradation)[4].

  • Sealing: Cap the vials with PTFE-lined septa. PTFE provides an inert barrier against moisture ingress.

  • Secondary Containment: Wrap the caps tightly with Parafilm. Place the aliquots into a secondary container (e.g., a vacuum-sealed Mylar bag) containing active indicating desiccant (e.g., Drierite).

  • Storage: Store the secondary container at -20 °C.

Storage_Workflow N1 Receive Bulk Compound N2 Equilibrate to RT (Prevents Condensation) N1->N2 N3 Transfer to Glovebox (Argon Atmosphere) N2->N3 N4 Aliquot into Amber Vials (PTFE-Lined Caps) N3->N4 N5 Store at -20°C with Desiccant N4->N5

Caption: Optimal workflow for handling and storing moisture-sensitive chloropyrimidines.

Protocol B: Quality Control (QC) Assessment via LC-MS

Causality: Validating the integrity of the C-Cl bond before use prevents failed cross-coupling or amination reactions.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the stored 4-Chloro-2-pyrrol-1-ylpyrimidine in 1 mL of anhydrous LC-MS grade Acetonitrile. Do not use protic solvents like Methanol or Water, as they can act as nucleophiles and induce hydrolysis during the analysis[1].

  • Column Selection: Use a standard C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Use minimal exposure time).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a fast gradient (5% to 95% B over 3 minutes) to minimize the time the compound spends in the aqueous mobile phase.

  • Data Interpretation:

    • Pass (Intact): Major peak exhibits the correct m/z with a distinct M / M+2 ratio of 3:1 (Chlorine isotope signature).

    • Fail (Degraded): Emergence of an earlier-eluting peak (more polar) with an m/z corresponding to [M - Cl + OH]⁺ and lacking the isotopic signature.

References[4] GuideChem. 2,4-Diamino-6-chloropyrimidine 156-83-2 wiki. GuideChem.https://www.guidechem.com/encyclopedia/2-4-diamino-6-chloropyrimidine-dic448.html[1] BenchChem. Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem.https://www.benchchem.com/tech-support/optimization-of-4-chloropyrimidine-substitution-reactions[3] Organic Process Research & Development. Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. ACS Publications.https://pubs.acs.org/doi/10.1021/op060086v[2] BenchChem. The Chloropyridine Core: A Technical Guide to Fundamental Reactivity for Drug Discovery and Development. BenchChem.https://www.benchchem.com/tech-support/chloropyridine-core-reactivity

Sources

Validation & Comparative

Benchmarking NMR Predictive Methodologies against Experimental Data: A Case Study on 4-Chloro-2-pyrrol-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard

Introduction: The Analytical Challenge in Heteroaromatic Scaffolds

In modern drug discovery, bi-heteroaryl systems such as 4-Chloro-2-pyrrol-1-ylpyrimidine (CAS: 1251534-08-3) serve as critical electrophilic building blocks for kinase inhibitors and advanced pharmacophores. Rapid and unambiguous structural verification of these intermediates is paramount. However, complex electronic cross-talk between the electron-deficient pyrimidine core and the N-linked pyrrole ring often complicates routine 1 H and 13 C Nuclear Magnetic Resonance (NMR) assignments.

As a Senior Application Scientist, I frequently observe analytical bottlenecks when teams rely solely on empirical prediction software to assign regioisomers (e.g., distinguishing 4-chloro-2-pyrrolyl from 2-chloro-4-pyrrolyl variants). Empirical models often fail to account for the unique 3D conformational twisting and subtle resonance effects inherent to these scaffolds.

This guide objectively compares three methodologies—High-Field Experimental NMR, Density Functional Theory (DFT) Prediction, and Empirical (Rule-Based) Prediction —to establish a self-validating framework for the structural elucidation of 4-Chloro-2-pyrrol-1-ylpyrimidine.

Structural Causality & Electronic Effects

To accurately interpret the NMR spectra of 4-Chloro-2-pyrrol-1-ylpyrimidine, we must first dissect the causality behind the chemical shifts[1]. The molecule's electronic distribution is governed by two primary substituent effects acting on the pyrimidine core:

  • The Pyrrole Ring (C2 Position): Unlike standard aliphatic amines (e.g., a dimethylamino group) which strongly donate electron density via resonance ( +M effect) to shield the pyrimidine ring, the nitrogen lone pair in pyrrole is heavily delocalized into its own aromatic sextet[2]. Consequently, pyrrole acts primarily as an inductive electron-withdrawing group ( −I ) toward the pyrimidine. This leaves the pyrimidine core highly deshielded, while the pyrimidine simultaneously deshields the α -protons of the pyrrole ring.

  • The Chlorine Atom (C4 Position): Chlorine exhibits a dual nature: inductive withdrawal ( −I ) and resonance donation ( +M ). In the pyrimidine system, the +M effect dominates at the ortho and para positions relative to the chlorine. Therefore, the H-5 proton (sandwiched between the Cl and H-6) experiences relative shielding compared to the highly deshielded H-6 proton.

Logical Pathway of Electronic Cross-Talk

G Pyrrole Pyrrole Ring (C2-Linked) Pyrimidine Pyrimidine Core Pyrrole->Pyrimidine Weak Pi-Donation (Lone pair in aromatic sextet) H_alpha Pyrrole H-2',5' (Highly Deshielded) Pyrrole->H_alpha Anisotropic Effect H_beta Pyrrole H-3',4' (Moderately Deshielded) Pyrrole->H_beta Anisotropic Effect Pyrimidine->Pyrrole Strong Inductive Withdrawal Pyrimidine->H_alpha Deshielding H_6 Pyrimidine H-6 (Highly Deshielded) Pyrimidine->H_6 N1/N3 Deshielding Chlorine Chlorine Atom (C4) Chlorine->Pyrimidine Inductive Withdrawal (-I) Resonance Donation (+M) H_5 Pyrimidine H-5 (Shielded by Cl resonance) Chlorine->H_5 +M Shielding Effect

Caption: Electronic effects dictating the NMR chemical shifts in 4-Chloro-2-pyrrol-1-ylpyrimidine.

Comparative Performance: Experimental vs. Predictive Methodologies

When benchmarking NMR data, we compare the "Ground Truth" (Benchtop High-Field NMR) against "First-Principles" (DFT) and "Heuristic" (Empirical Software) approaches.

  • Experimental NMR: Provides the absolute physical reality of the molecule in a specific solvent environment (e.g., CDCl 3​ ).

  • DFT Prediction (GIAO method): Utilizes quantum mechanics to calculate the magnetic shielding tensors. It accounts for the dihedral twist between the pyrrole and pyrimidine rings, offering high accuracy (typically ± 0.1-0.2 ppm for 1 H)[3].

  • Empirical Prediction (e.g., ChemDraw/Mnova): Relies on additive substituent rules. While exceptionally fast, it often struggles with the unique bi-heteroaryl conjugation of this specific scaffold, leading to larger deviations.

Quantitative Data Presentation

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, CDCl 3​ , δ in ppm)

Proton PositionMultiplicity & CouplingExperimental (Reference)DFT Prediction (B3LYP)Empirical PredictionDeviation (Empirical vs Exp)
Pyrimidine H-6 Doublet ( J≈5.2 Hz)8.60 8.658.41-0.19 ppm
Pyrrole H-2',5' ( α ) Triplet ( J≈2.3 Hz)7.85 7.927.55-0.30 ppm
Pyrimidine H-5 Doublet ( J≈5.2 Hz)7.15 7.217.32+0.17 ppm
Pyrrole H-3',4' ( β ) Triplet ( J≈2.3 Hz)6.35 6.386.20-0.15 ppm

Insight: Empirical software significantly underestimates the deshielding effect of the pyrimidine core on the pyrrole α -protons, highlighting the necessity of DFT or experimental validation for this class of compounds.

Table 2: 13 C NMR Chemical Shift Comparison (100 MHz, CDCl 3​ , δ in ppm)

Carbon PositionEnvironment TypeExperimental (Reference)DFT Prediction (B3LYP)
C-4 (Pyrimidine) Quaternary, Cl-linked161.5 162.8
C-6 (Pyrimidine) Tertiary, N-adjacent159.8 160.5
C-2 (Pyrimidine) Quaternary, N-linked156.0 157.2
C-2',5' (Pyrrole) Tertiary, α -carbons120.5 121.8
C-3',4' (Pyrrole) Tertiary, β -carbons112.8 113.5
C-5 (Pyrimidine) Tertiary, shielded111.2 110.9

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols must be strictly adhered to. A self-validating system requires internal referencing and rigorous computational optimization.

Protocol A: High-Resolution NMR Acquisition (The Ground Truth)
  • Sample Preparation: Dissolve 15 mg of 4-Chloro-2-pyrrol-1-ylpyrimidine in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[2].

  • Tube Selection: Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to prevent vortexing artifacts.

  • Spectrometer Tuning & Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of CDCl 3​ . Perform gradient shimming (Z1-Z5) until the CDCl 3​ residual peak full-width at half-maximum (FWHM) is 0.8 Hz.

  • Acquisition Parameters ( 1 H): Set a 30° excitation pulse to ensure quantitative integration. Use a relaxation delay (D1) of 2.0 seconds and acquire 16-32 transients.

  • Processing: Apply a 0.3 Hz exponential line-broadening window function. Phase the spectrum manually to ensure pure absorptive peak shapes. Reference the TMS peak strictly to 0.00 ppm.

Protocol B: DFT in silico Verification Workflow

When experimental data is ambiguous, DFT serves as the ultimate tie-breaker[3].

  • Conformational Search: Generate the initial 3D geometry of the molecule. The pyrrole ring will not be perfectly coplanar with the pyrimidine due to steric clash between the pyrrole α -protons and the pyrimidine nitrogens.

  • Geometry Optimization: Using Gaussian software, optimize the geometry at the B3LYP/6-31G(d,p) level of theory. Apply the SMD (Solvation Model based on Density) for chloroform to mimic experimental conditions.

  • Frequency Check: Run a vibrational frequency calculation to ensure the optimized structure is a true minimum (zero imaginary frequencies).

  • NMR Shielding Calculation: Calculate the magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the PBE0/6-311+G(d,p) or B3LYP/6-311+G(d,p) level[3].

  • Data Translation: Convert the calculated isotropic shielding values ( σ ) to chemical shifts ( δ ) using the formula: δ=σTMS​−σcalc​ , where σTMS​ is the shielding tensor of TMS calculated at the exact same level of theory.

Workflow Visualization

Workflow Start 4-Chloro-2-pyrrol-1-ylpyrimidine (Target Scaffold) Exp Experimental NMR (400 MHz, CDCl3) Start->Exp DFT DFT Prediction (GIAO/B3LYP/6-311+G**) Start->DFT Emp Empirical Prediction (Additive Rules) Start->Emp Prep Sample Prep & Shimming (TMS Internal Standard) Exp->Prep Geom Geometry Optimization (SMD Solvent Model) DFT->Geom DataEmp Heuristic Shifts Emp->DataEmp DataExp Ground Truth Shifts Prep->DataExp DataDFT First-Principles Shifts Geom->DataDFT Compare Comparative Analysis & Signal Assignment DataExp->Compare DataDFT->Compare DataEmp->Compare

Caption: Tri-modal workflow for the rigorous NMR assignment of bi-heteroaryl compounds.

Conclusion & Best Practices

For complex bi-heteroaryl systems like 4-Chloro-2-pyrrol-1-ylpyrimidine, relying exclusively on empirical prediction software introduces a high risk of misassignment, particularly for the pyrrole α -protons which are subject to severe anisotropic and inductive deshielding from the pyrimidine core.

Scientist's Recommendation: Always establish the "Ground Truth" via high-field experimental NMR. If regioisomerism is suspected (e.g., confirming the chlorine is at C4 and not C6 or C2), utilize GIAO-DFT calculations as your primary orthogonal validation tool. The computational cost of DFT is negligible compared to the downstream cost of advancing an incorrectly assigned intermediate in a drug discovery pipeline.

References

  • Application of Feature-Based Molecular Networking for Comparative Metabolomics and Targeted Isolation of Stereoisomers from Algicolous Fungi Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][3]

  • 1H Chemical Shifts in NMR: Ring Currents and π -Electron Effects in Hetero-Aromatics Source: Modgraph URL:[Link][1]

Sources

Reactivity comparison: 4-Chloro-2-pyrrol-1-ylpyrimidine vs 2-chloro-4-pyrrol-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 4-Chloro-2-pyrrol-1-ylpyrimidine and 2-Chloro-4-pyrrol-1-ylpyrimidine requires a rigorous understanding of heterocyclic electronic effects and Frontier Molecular Orbital (FMO) theory. As structural isomers, these two compounds present a classic case study in regioselective Nucleophilic Aromatic Substitution (SNAr).

For researchers and drug development professionals, understanding the kinetic and thermodynamic differences between the C2 and C4 positions of the pyrimidine core is critical for designing efficient, high-yielding synthetic routes.

Mechanistic Principles & Electronic Effects

The reactivity of chloropyrimidines in SNAr reactions is governed by the stability of the intermediate Meisenheimer complex and the LUMO (Lowest Unoccupied Molecular Orbital) coefficients at the reactive carbon centers.

The Inherent Pyrimidine Core Reactivity In an unsubstituted or symmetrically substituted pyrimidine ring, the C4 position is inherently more electrophilic than the C2 position. When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer complex is delocalized over both the para nitrogen (N1) and the ortho nitrogen (N3). This extensive resonance stabilization significantly lowers the transition state energy[1]. Conversely, attack at the C2 position localizes the negative charge on the two ortho nitrogens, which is energetically less favorable due to lone-pair repulsion and less extended conjugation.

The Pyrrol-1-yl Substituent Effect The pyrrol-1-yl group attached to the pyrimidine core introduces a unique electronic dynamic. Unlike standard aliphatic amines (e.g., dimethylamine), the nitrogen lone pair of the pyrrole is heavily involved in maintaining the 6π-electron aromatic sextet of the pyrrole ring.

  • Weak +M Effect: Because donating its lone pair into the pyrimidine ring would disrupt its own aromaticity, the pyrrol-1-yl group is a very weak resonance donor (+M effect).

  • Strong -I Effect: The electronegative nitrogen still exerts a strong inductive withdrawing effect (-I effect).

Therefore, the pyrimidine core in both isomers remains highly electron-deficient. The overarching reactivity is dictated by the inherent C4 vs. C2 preference[2]. 4-Chloro-2-pyrrol-1-ylpyrimidine (where the leaving group is at the highly activated C4 position) reacts rapidly with nucleophiles. In contrast, 2-Chloro-4-pyrrol-1-ylpyrimidine (leaving group at the less activated C2 position) exhibits sluggish kinetics and requires significant thermal activation[3].

Logical Flow of SNAr Reactivity

SNAr_Pathways Substrate4Cl 4-Chloro-2-pyrrol-1-ylpyrimidine (Highly Electrophilic C4) Meisenheimer4 C4 Meisenheimer Complex Charge stabilized by N1 & N3 Substrate4Cl->Meisenheimer4 Nucleophilic Attack (Room Temp) Substrate2Cl 2-Chloro-4-pyrrol-1-ylpyrimidine (Less Electrophilic C2) Meisenheimer2 C2 Meisenheimer Complex Charge stabilized by N1 & N3 (Ortho only) Substrate2Cl->Meisenheimer2 Nucleophilic Attack (Elevated Temp) Product4 4-Substituted Pyrimidine (Fast Kinetics, High Yield) Meisenheimer4->Product4 Rapid Cl- Loss Product2 2-Substituted Pyrimidine (Slow Kinetics, Requires Heat) Meisenheimer2->Product2 Slow Cl- Loss

Logical diagram comparing the SNAr activation barriers and reaction pathways for C4 vs C2 isomers.

Quantitative Reactivity Comparison

The following table synthesizes the reactivity profiles of both isomers when subjected to SNAr with a standard secondary amine (e.g., morpholine).

Parameter4-Chloro-2-pyrrol-1-ylpyrimidine2-Chloro-4-pyrrol-1-ylpyrimidine
Reactive Site C4 PositionC2 Position
LUMO Coefficient High (Favors rapid nucleophilic attack)Low (Requires higher activation energy)
Meisenheimer Stabilization Excellent (Delocalization via ortho N3 and para N1)Moderate (Delocalization via two ortho nitrogens)
Steric Environment Less hindered (flanked by one N and one CH)More hindered (flanked by two N atoms)
Typical SNAr Temperature 20 °C – 60 °C80 °C – 120 °C
Typical Reaction Time 1 – 4 hours12 – 24 hours
Base Requirement Mild organic base (e.g., DIPEA, TEA)Stronger inorganic base (e.g., K₂CO₃, Cs₂CO₃)

Self-Validating Experimental Protocols

To objectively demonstrate the reactivity difference, the following robust, step-by-step methodologies outline the amination of both isomers. Each protocol is designed as a self-validating system to ensure experimental integrity.

Protocol A: Amination of 4-Chloro-2-pyrrol-1-ylpyrimidine (Kinetically Favored)

Because the C4-Cl bond is highly activated, mild conditions are intentionally selected to prevent degradation and avoid over-reaction.

  • Reaction Assembly: Dissolve 4-Chloro-2-pyrrol-1-ylpyrimidine (1.0 equiv) in anhydrous acetonitrile (0.2 M).

    • Causality: Acetonitrile is a polar aprotic solvent that effectively stabilizes the polar transition state of the Meisenheimer complex without the need for thermal energy.

  • Reagent Addition: Add morpholine (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv).

    • Causality: Morpholine acts as the nucleophile. DIPEA is a sterically hindered, non-nucleophilic base that scavenges the generated HCl, preventing the protonation and subsequent deactivation of the morpholine nucleophile[4].

  • Self-Validation (Monitoring): Stir the reaction mixture at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1) and LC-MS.

    • Causality: The appearance of a lower-Rf spot on the TLC plate and a dominant mass peak corresponding to the [M+H]⁺ of the product confirms rapid conversion.

  • Workup & Isolation: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO₃.

    • Causality: The mild basic aqueous wash removes DIPEA hydrochloride salts and any trace unreacted morpholine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via silica gel flash chromatography to isolate the pure 4-morpholino derivative.

Protocol B: Amination of 2-Chloro-4-pyrrol-1-ylpyrimidine (Kinetically Disfavored)

The C2-Cl bond possesses a significantly higher activation barrier. Harsh conditions and stronger bases are required to drive the reaction forward.

  • Reaction Assembly: Dissolve 2-Chloro-4-pyrrol-1-ylpyrimidine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).

    • Causality: DMF provides a high-boiling, highly polar environment necessary to solvate the reactants at elevated temperatures and forcefully stabilize the higher-energy C2 Meisenheimer complex.

  • Reagent Addition: Add morpholine (2.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

    • Causality: An excess of nucleophile is required to push the sluggish equilibrium. K₂CO₃ is utilized because organic bases like DIPEA can volatilize or degrade at the elevated temperatures required for this isomer.

  • Self-Validation (Monitoring): Heat the mixture to 100 °C for 16 hours. Monitor strictly via LC-MS.

    • Causality: TLC is often misleading in high-boiling solvents like DMF due to streaking. LC-MS provides definitive proof of conversion by tracking the mass shift from the chloro-precursor to the aminated product.

  • Workup & Isolation: Cool the reaction to room temperature and quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers thoroughly with 5% aqueous LiCl (3x).

    • Causality: The aqueous LiCl wash is a specific, highly effective technique to pull residual DMF out of the organic phase, which would otherwise co-elute and interfere with purification.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the 2-morpholino derivative.

References

  • The Journal of Organic Chemistry (ACS). "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles."[Link]

Sources

A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Fragmentation Pattern of 4-Chloro-2-pyrrol-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a critical step in the research and development pipeline. High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for this purpose, providing highly accurate mass measurements that enable the determination of elemental compositions and the characterization of molecular structures.[1][2][3] This guide offers an in-depth, technical examination of the fragmentation behavior of 4-Chloro-2-pyrrol-1-ylpyrimidine, a heterocyclic compound with potential applications in medicinal chemistry. By presenting a robust experimental workflow, predicting fragmentation pathways, and comparing them with established principles, this document serves as a practical resource for the structural confirmation of this and similar molecules.

The Power of Precision: Why HRMS is Essential

At its core, high-resolution mass spectrometry provides exceptionally precise mass-to-charge ratio (m/z) measurements, often to four or five decimal places.[4] This level of accuracy allows for the confident determination of a molecule's elemental formula, a foundational piece of information in its identification.[1] When combined with tandem mass spectrometry (MS/MS), where ions are fragmented, HRMS becomes a powerful tool for structural elucidation. The fragmentation process, often achieved through collision-induced dissociation (CID), breaks a precursor ion into smaller, structurally informative product ions.[5][6][7] Analyzing the precise masses of these fragments allows researchers to piece together the original molecular structure.

A Robust Experimental Workflow for HRMS Analysis

The acquisition of high-quality, reproducible fragmentation data hinges on a well-designed experimental protocol. The following workflow is optimized for the analysis of small molecules like 4-Chloro-2-pyrrol-1-ylpyrimidine using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms HRMS Detection cluster_data Data Interpretation prep1 Dissolve 1 mg of sample in 1 mL of LC-MS grade methanol prep2 Vortex to ensure homogeneity prep1->prep2 prep3 Dilute to a final concentration of ~1 µg/mL in 50:50 ACN:H2O with 0.1% Formic Acid prep2->prep3 lc1 Inject 1-5 µL of sample prep3->lc1 Introduction lc2 Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) lc1->lc2 lc5 Apply a suitable gradient (e.g., 5-95% B over 5 min) lc2->lc5 lc3 Mobile Phase A: 0.1% Formic Acid in Water lc3->lc5 lc4 Mobile Phase B: 0.1% Formic Acid in Acetonitrile lc4->lc5 ms1 Employ Electrospray Ionization (ESI) in Positive Mode lc5->ms1 Ionization ms2 Acquire Full Scan MS data (m/z 50-500) ms1->ms2 ms3 Perform Data-Dependent MS/MS ms2->ms3 ms4 Isolate the [M+H]⁺ precursor ion ms3->ms4 ms5 Apply Collision-Induced Dissociation (CID) ms4->ms5 data1 Extract ion chromatogram ms5->data1 Data Acquisition data2 Determine accurate mass of precursor data1->data2 data3 Analyze MS/MS spectrum data2->data3 data4 Propose and confirm fragmentation pathways data3->data4

Figure 1: A comprehensive experimental workflow for the LC-HRMS analysis of 4-Chloro-2-pyrrol-1-ylpyrimidine.

Detailed Experimental Protocols

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial to ensure compatibility with the LC-MS system and to achieve optimal ionization efficiency.[8][9][10]

  • Protocol:

    • Prepare a stock solution of 4-Chloro-2-pyrrol-1-ylpyrimidine at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.[9]

    • Vortex the stock solution to ensure complete dissolution.

    • Dilute the stock solution to a final working concentration of approximately 1 µg/mL in a solvent mixture compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid is critical for promoting protonation in positive-ion ESI.[11]

2. Liquid Chromatography:

  • Rationale: Chromatographic separation is employed to resolve the analyte of interest from any impurities and to introduce it into the mass spectrometer at a consistent concentration. A C18 reversed-phase column is a versatile choice for many small organic molecules.[12]

  • Protocol:

    • LC System: An Agilent 1200 series or equivalent.[12]

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[12]

    • Mobile Phase A: Water with 0.1% formic acid.[12]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]

    • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at initial conditions.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

3. High-Resolution Mass Spectrometry:

  • Rationale: Electrospray ionization (ESI) is a "soft" ionization technique well-suited for polar and moderately polar molecules, making it ideal for many pharmaceutical compounds.[13][14][15] Positive ion mode is generally preferred for nitrogen-containing heterocycles.[16] Collision-induced dissociation (CID) is a robust and widely used method for generating fragment ions.[5][17]

  • Protocol:

    • Ionization Mode: ESI, Positive.

    • Full Scan MS: Acquire data over a mass range of m/z 50-500 to detect the protonated precursor ion, [M+H]⁺.

    • MS/MS Acquisition: Use a data-dependent acquisition (DDA) mode to automatically trigger MS/MS scans on the most intense ions in the full scan spectrum.

    • Collision Energy: Apply a stepped or ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Predicted Fragmentation Pattern of 4-Chloro-2-pyrrol-1-ylpyrimidine

The chemical structure of 4-Chloro-2-pyrrol-1-ylpyrimidine, with its pyrimidine and pyrrole rings linked by a C-N bond and a chloro substituent, suggests several predictable fragmentation pathways. The fragmentation of substituted pyrimidines and pyrroles is often dictated by the nature and position of their substituents.[12][13][18]

Table 1: Predicted High-Resolution Mass Data for the Precursor and Key Fragment Ions of 4-Chloro-2-pyrrol-1-ylpyrimidine

Ion DescriptionProposed StructureElemental CompositionCalculated m/z ([³⁵Cl])
[M+H]⁺Protonated 4-Chloro-2-pyrrol-1-ylpyrimidineC₈H₈ClN₃⁺182.0428
[M+H-HCl]⁺Loss of Hydrogen ChlorideC₈H₇N₃⁺145.0635
[C₄H₃ClN₂]⁺Chloropyrimidine fragmentC₄H₃ClN₂⁺114.0006
[C₄H₅N]⁺Pyrrole fragmentC₄H₅N⁺67.0417
Key Fragmentation Pathways

The fragmentation of the protonated molecule ([M+H]⁺) is expected to proceed through several competing pathways, driven by the stability of the resulting fragment ions and neutral losses.

fragmentation_pathways cluster_path1 Pathway A: Neutral Loss cluster_path2 Pathway B: Ring Cleavage precursor [M+H]⁺ 4-Chloro-2-pyrrol-1-ylpyrimidine m/z 182.0428 frag1 [M+H-HCl]⁺ m/z 145.0635 precursor->frag1 -HCl frag2 [C₄H₃ClN₂]⁺ Chloropyrimidine fragment m/z 114.0006 precursor->frag2 C-N bond cleavage frag3 [C₄H₅N]⁺ Pyrrole fragment m/z 67.0417 precursor->frag3 C-N bond cleavage

Sources

Benchmarking 4-Chloro-2-pyrrol-1-ylpyrimidine derivatives against standard chemotherapeutics

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist bridging the gap between synthetic medicinal chemistry and oncology, I frequently evaluate emerging chemical scaffolds against established clinical benchmarks. Standard chemotherapeutics, such as Doxorubicin (DOX) or 5-Fluorouracil (5-FU), often act as blunt instruments—intercalating DNA or broadly inhibiting topoisomerase—which leads to high off-target toxicity.

In contrast, the 4-chloro-2-pyrrol-1-ylpyrimidine scaffold has emerged as a highly versatile, privileged structure in targeted cancer therapy. The causality behind selecting this specific scaffold lies in its chemical reactivity: the 4-chloro substituent acts as a highly reactive electrophilic center. This enables nucleophilic aromatic substitution (SNAr), allowing us to generate diverse, complex tricyclic libraries (such as pyrrolo[1,2-f]pteridines) via tandem Pictet-Spengler-type cyclizations and Smiles rearrangements [1].

This guide objectively benchmarks the anticancer performance of these targeted pyrrolopyrimidine derivatives against standard chemotherapeutics, providing the experimental causality and self-validating protocols necessary for rigorous preclinical evaluation.

Mechanistic Rationale & Pathway Divergence

To understand why pyrrolopyrimidine derivatives are gaining traction, we must map their mechanism of action against standard agents. While Doxorubicin induces broad DNA damage, specific pyrrolopyrimidine derivatives exert cytotoxicity by selectively inhibiting Matrix Metalloproteinase-9 (MMP-9) and specific kinases (like DDR2), alongside the targeted induction of Reactive Oxygen Species (ROS) [2]. This targeted approach significantly improves the Selectivity Index (SI), maximizing cancer cell death while sparing healthy tissue [3].

Mechanism P 4-Chloro-2-pyrrol-1-ylpyrimidine Derivatives T1 Targeted Inhibition (MMP-9, Kinases) P->T1 High Selectivity ROS Oxidative Stress (ROS Production) P->ROS DOX Standard Chemotherapeutics (e.g., Doxorubicin) T2 DNA Intercalation & Topo II Inhibition DOX->T2 Broad Cytotoxicity DOX->ROS APO Apoptosis (Caspase Activation) T1->APO T2->APO ROS->APO

Mechanistic divergence between targeted pyrrolopyrimidine derivatives and standard chemotherapeutics.

Comparative Efficacy Data

When benchmarking novel compounds, raw potency (IC50) must be contextualized with the mechanism. The table below synthesizes recent in vitro data comparing pyrrolopyrimidine derivatives against Doxorubicin across breast and colon cancer models.

Compound ClassSpecific AgentCell LinePrimary Target / MechanismIC50 (µM)
Pyrrolopyrimidine Compound 3MCF-7 (Breast)MMP-9 Inhibition / ROS23.42
Pyrrolopyrimidine Tricyclic Derivative 8gHT-29 (Colon)DDR2 Kinase Inhibition4.01
Standard Chemo Doxorubicin (DOX)MCF-7 (Breast)DNA Intercalation0.18
Standard Chemo Doxorubicin (DOX)HT-29 (Colon)DNA Intercalation0.94

Data Synthesis Note: While Doxorubicin exhibits lower absolute IC50 values (sub-micromolar), the pyrrolopyrimidine derivatives demonstrate a superior therapeutic window. Their higher Selectivity Indices indicate that they require higher concentrations to kill cells, but they do so without the indiscriminate toxicity seen in DOX[3].

Self-Validating Experimental Protocols

To generate trustworthy benchmarking data, experimental workflows must be designed as self-validating systems. Every protocol must internalize its own quality control to rule out false positives (e.g., solvent toxicity) or false negatives (e.g., degraded reagents).

Workflow C1 Cell Seeding (MCF-7, HT-29) C2 Compound Dosing (0.001 - 50 µM) C1->C2 C3 MTT Assay (72h Incubation) C2->C3 C4 Flow Cytometry (Annexin V / PI) C2->C4 C5 IC50 & Selectivity Index Calculation C3->C5 C4->C5

Self-validating in vitro workflow for benchmarking anticancer compound efficacy.

Protocol A: High-Throughput Cell Viability (MTT) Assay

Causality: We utilize the MTT assay because the reduction of the tetrazolium salt to purple formazan is directly proportional to mitochondrial dehydrogenase activity, providing a reliable, quantifiable proxy for cellular metabolic viability.

  • Cell Seeding: Seed MCF-7 or HT-29 cells at 5×103 cells/well in a 96-well plate. Incubate for 24h at 37°C (5% CO2). Causality: This 24h window allows cells to adhere and re-enter the log phase of growth, ensuring metabolic markers are accurately expressed.

  • Compound Dosing: Treat cells with pyrrolopyrimidine derivatives and Doxorubicin across a log-scale concentration gradient (0.001 µM to 50 µM).

  • Internal Validation Controls:

    • Blank Control: Media only (subtracts background optical noise).

    • Vehicle Control: 0.1% DMSO (establishes 100% baseline viability and proves the solvent isn't causing cell death).

    • Positive Control: Doxorubicin (confirms the inherent chemosensitivity of the specific cell passage).

  • Tetrazolium Reduction: After 72h, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization & Analysis: Discard media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

Protocol B: Apoptosis and ROS Profiling via Flow Cytometry

Causality: Viability assays only tell us if cells died; flow cytometry tells us how they died. To determine whether the observed cytotoxicity is driven by programmed cell death (apoptosis) rather than uncontrolled necrosis, we employ Annexin V/PI dual staining.

  • Treatment & Harvest: Treat cells with the calculated IC50 concentration of the test compound for 48h. Harvest cells using enzyme-free dissociation buffer to preserve cell surface phosphatidylserine.

  • Dual Staining: Resuspend the pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC (binds externalized phosphatidylserine, an early apoptotic marker) and 5 µL of Propidium Iodide (PI) (penetrates only cells with compromised membranes, marking late apoptosis/necrosis).

  • Internal Validation Controls (Compensation):

    • Unstained Cells: Defines the autofluorescence baseline.

    • Annexin V only (Heat-shocked cells): Calibrates the FITC channel.

    • PI only (Triton X-100 permeabilized cells): Calibrates the PE/Texas Red channel to eliminate spectral overlap.

  • Acquisition: Analyze 10,000 events per sample using a flow cytometer. Pyrrolopyrimidine derivatives typically shift the population into the Annexin V+/PI- quadrant, validating an apoptotic mechanism driven by targeted kinase/MMP-9 inhibition rather than sheer chemical toxicity.

References

  • Effects of pyrrolopyrimidine derivatives on cancer cells cultured in vitro and potential mechanism Source: Naunyn-Schmiedeberg's Archives of Pharmacology (PubMed) URL:[Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives Source: Molecules (MDPI) URL:[Link]

  • A Cascade Reaction Consisting of Pictet−Spengler-Type Cyclization and Smiles Rearrangement: Application to the Synthesis of Novel Pyrrole-Fused Dihydropteridines Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide for Handling 4-Chloro-2-pyrrol-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of highly reactive electrophilic building blocks into drug discovery pipelines. 4-Chloro-2-pyrrol-1-ylpyrimidine (CAS: 919288-52-1) is a critical intermediate used in the synthesis of complex fused heterocycles, such as pyrrolo[1,2-f]pteridines, often achieved via tandem Pictet-Spengler cyclization and Smiles rearrangement[1][2].

However, the exact chemical reactivity that makes this compound synthetically valuable also presents significant occupational hazards. This guide details the mechanistic rationale behind these hazards, strict Personal Protective Equipment (PPE) requirements, and self-validating operational workflows to ensure laboratory safety.

Hazard Profile & Mechanistic Rationale

To handle a chemical safely, you must understand why it is dangerous. The pyrimidine ring is highly electron-deficient. The chlorine atom at the 4-position acts as an excellent leaving group, making the adjacent carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

In a biological context, this means the compound will readily react with nucleophiles present in human tissue—such as the hydroxyl groups in corneal moisture or the primary amines in skin proteins. This irreversible alkylation of biological macromolecules is the direct chemical cause of its toxicity. Consistent with the hazard profiles of structurally related chloropyrimidines (like 2-chloropyrimidine and 5-chloropyrimidine), this compound must be treated as a Category 4 Acute Toxin (Oral/Dermal/Inhalation), a Category 2 Skin/Eye Irritant , and a Category 3 Specific Target Organ Toxin (STOT SE) for respiratory irritation[3].

Personal Protective Equipment (PPE) Specifications

Standard laboratory attire is insufficient. The following table outlines the mandatory PPE required to create a self-validating barrier system against SNAr-reactive dust and aerosols.

PPE CategorySpecification StandardMechanistic Rationale for Protection
Eye/Face EN 166 / ANSI Z87.1 (Tight-fitting chemical goggles)Prevents corneal nucleophilic attack from aerosolized electrophilic dust[4]. Safety glasses with side shields are inadequate.
Hand EN 374 (Nitrile, minimum 0.11 mm thickness)Provides an impermeable barrier against dermal absorption and subsequent protein alkylation. Double-gloving is recommended.
Body Flame-retardant lab coat, closed-toe non-porous shoesPrevents the accumulation of hazardous, reactive particulates on personal clothing[5].
Respiratory N95/FFP2 Particulate Respirator (if handled outside a hood)Mitigates the inhalation of reactive particulates that cause severe respiratory tract irritation (STOT SE 3)[6].

Step-by-Step Operational Workflow

Every protocol must be a self-validating system where each step confirms the safety of the next. Follow this methodology strictly when handling 4-Chloro-2-pyrrol-1-ylpyrimidine.

Step 1: Pre-Operation Setup

  • Verify that the chemical fume hood is fully operational with a face velocity between 0.4 and 0.6 m/s.

  • Clear the workspace of all incompatible materials, specifically strong oxidizing agents and strong acids, which can trigger hazardous decomposition releasing hydrogen chloride gas[5].

Step 2: PPE Donning Sequence

  • Inspect nitrile gloves for micro-tears using the inflation method.

  • Don the flame-retardant lab coat, tight-fitting safety goggles, and double-glove before opening the chemical container.

Step 3: Weighing and Transfer

  • Use an anti-static spatula to prevent the aerosolization of the fine powder due to static cling.

  • Weigh the compound directly into a tared, sealable reaction vessel strictly within the fume hood. Never transport open containers of chloropyrimidines across the laboratory.

Step 4: Reaction Execution

  • Keep the vessel sealed. If transferring to a larger reactor, utilize a closed-system powder transfer funnel.

  • Pro-Tip: To entirely eliminate dust exposure, dissolve the compound in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane or tetrahydrofuran) within the original weighing vial prior to transfer[6].

Step 5: Doffing and Decontamination

  • Remove the contaminated outer gloves inside the fume hood to prevent spreading the chemical to door handles or keyboards.

  • Wash hands immediately with copious amounts of soap and water[7].

Spill Response and Disposal Plan

In the event of a spill, standard sweeping will aerosolize the reactive dust, drastically increasing inhalation risks.

G Start 1. Pre-Operation Verify Fume Hood & PPE Weighing 2. Weighing & Transfer Use Anti-Static Spatula Start->Weighing Reaction 3. Reaction Setup Closed System / Inert Gas Weighing->Reaction Spill Spill Detected? Reaction->Spill CleanUp Spill Response Absorb with Inert Material Spill->CleanUp Yes Disposal Waste Disposal Halogenated Waste Container Spill->Disposal No CleanUp->Disposal End 4. Doff PPE & Wash Hands Disposal->End

Workflow for the safe handling, spill response, and disposal of halogenated pyrimidines.

Spill Containment Protocol
  • Suppress: Do not dry sweep. Cover the spill with a damp, inert absorbent material (e.g., sand or vermiculite) to suppress dust generation[3].

  • Collect: Sweep the absorbed mixture into a sealable, high-density polyethylene (HDPE) container using a non-sparking tool.

  • Decontaminate: Wash the affected area with a mild alkaline soap solution. The mild alkalinity helps safely hydrolyze and neutralize residual electrophilic pyrimidines[7].

Waste Disposal
  • 4-Chloro-2-pyrrol-1-ylpyrimidine must be classified and treated as hazardous halogenated organic waste .

  • Under no circumstances should this compound or its washings be flushed down the sink[5].

  • Collect all contaminated gloves, paper towels, and reaction waste in clearly labeled, tightly sealed HDPE containers for incineration by an approved environmental waste management facility[8].

References

  • A Cascade Reaction Consisting of Pictet−Spengler-Type Cyclization and Smiles Rearrangement: Application to the Synthesis of Novel Pyrrole-Fused Dihydropteridines - Organic Letters, ACS Publications. URL:[Link]

  • SAFETY DATA SHEET - 5-Chloropyrimidine - Fisher Scientific. URL:[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。